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  • Product: Acrylonitrile-2-d
  • CAS: 4635-82-9

Core Science & Biosynthesis

Foundational

Technical Specifications & Characterization

Title: Technical Guide: Commercial Availability & Strategic Application of Acrylonitrile-2-d ( ) Executive Summary Acrylonitrile-2-d (CAS: 4635-82-9) is a specialized, isotopically labeled isotopologue of acrylonitrile u...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Commercial Availability & Strategic Application of Acrylonitrile-2-d (


)

Executive Summary Acrylonitrile-2-d (CAS: 4635-82-9) is a specialized, isotopically labeled isotopologue of acrylonitrile used primarily in high-resolution NMR spectroscopy, polymer kinetic studies, and metabolic mechanism elucidation. Unlike its fully deuterated counterpart (Acrylonitrile-d3), the 2-d variant offers site-specific labeling at the


-position, enabling precise probing of vinylic proton abstraction and polymerization termination pathways. This guide details its commercial landscape, synthesis methodologies, and critical handling protocols for R&D applications.

Researchers must differentiate between the various deuterated forms of acrylonitrile to ensure experimental validity. The 2-d variant is distinct from the more common d3 (perdeuterated) form.

Table 1: Physicochemical Profile of Acrylonitrile-2-d

FeatureSpecificationNotes
Chemical Formula

One deuterium at C2 (

-position).[1]
CAS Number 4635-82-9 Distinct from d3 (CAS 53807-26-4) and d0 (CAS 107-13-1).
Molecular Weight 54.07 g/mol +1.01 Da shift vs. standard acrylonitrile.
Isotopic Purity Typically

atom D
Critical for quantitative NMR and KIE studies.
Chemical Purity

Often contains stabilizers.
Stabilizer MEHQ (35-45 ppm)Crucial: Prevents spontaneous polymerization.
Boiling Point 77.3 °CSimilar to non-deuterated form; volatile.
Appearance Colorless LiquidYellowing indicates oxidation or polymerization.

Commercial Availability & Sourcing Landscape

Acrylonitrile-2-d is a catalog item for specialized isotope manufacturers but is often a lead-time item for general chemical distributors.

Supply Chain Dynamics:

  • Primary Manufacturers: Companies like Cambridge Isotope Laboratories (CIL) , CDN Isotopes , and BOC Sciences often synthesize this on-demand or hold small stocks.

  • Distributors: Sigma-Aldrich (Merck) and Santa Cruz Biotechnology (SCBT) frequently list the product but may source it from primary isotope labs, resulting in longer lead times (2–4 weeks).

  • Cost Implications: Due to the specificity of the labeling (requiring controlled synthesis to avoid scrambling), the 2-d variant is significantly more expensive per gram than Acrylonitrile-d3.

Table 2: Major Commercial Sources (Verified Listings)

SupplierCatalog/Ref IDPack SizeAvailability Status
Santa Cruz Biotech sc-2570491 g, 5 gStock (US); Lead time (Global)
BOC Sciences 4635-82-9CustomInquiry-based (Synthesis on demand)
CDN Isotopes D-56211 g, 5 gStock (Canada/US)
Sigma-Aldrich VariesVariesOften Cross-referenced to CIL/Supelco

Procurement Tip: Always request a Certificate of Analysis (CoA) confirming isotopic enrichment specifically at the C2 position. Low-quality batches may show "scrambling" (D migration to C3), which invalidates mechanistic studies.

Synthesis & Manufacturing Context

Understanding the synthesis explains the cost and purity constraints. Unlike Acrylonitrile-d3, which can be made from fully deuterated precursors (like


 ammoxidation), Acrylonitrile-2-d requires site-selective labeling .

Dominant Synthesis Route: Catalytic Exchange The most common laboratory and commercial route utilizes the acidity of the


-proton (activated by the cyano group) in an addition-elimination cycle.

Mechanism:

  • Michael Addition: A deuterated base/solvent (e.g.,

    
     with a catalyst like DABCO) performs a reversible Michael addition to the double bond.
    
  • H/D Exchange: The transient intermediate allows proton exchange.

  • Elimination: The catalyst is eliminated, reforming the double bond with Deuterium trapped at the

    
    -position.
    

SynthesisPath cluster_0 Reversible Michael Addition Pathway cluster_1 Quality Control A Acrylonitrile (d0) CH2=CH-CN B Intermediate [Nu-CH2-CH(D)-CN]- A->B + D+ (from D2O) C Acrylonitrile-2-d CH2=CD-CN B->C - H+ (Elimination) NMR 1H-NMR Validation (Loss of alpha-signal) C->NMR MS MS Confirmation (m/z 54) C->MS D2O D2O / Base (Cat.) D2O->B

Figure 1: Catalytic exchange mechanism for the selective production of Acrylonitrile-2-d. The process relies on the reversible addition of deuterated nucleophiles.

Applications in R&D

The commercial value of Acrylonitrile-2-d is driven by three specific research applications where site-specificity is non-negotiable.

A. Deuterium Kinetic Isotope Effects (DKIE)
  • Usage: Determining the rate-determining step in polymerization or metabolic oxidation.

  • Logic: If the breaking of the

    
     bond is rate-limiting, substituting H with D (Acrylonitrile-2-d) will significantly reduce the reaction rate (
    
    
    
    ).
  • Example: In cytochrome P450 oxidation studies, 2-d labeling helps identify if the initial oxidation occurs at the double bond (epoxidation) or via hydrogen abstraction.

B. Polymerization Termination Studies
  • Usage: Probing the mechanism of chain termination in radical polymerization.

  • Protocol: Copolymerization of Acrylonitrile-2-d with styrene.[2]

  • Analysis: NMR analysis of the resulting polymer backbone allows researchers to distinguish between termination by combination (coupling of two radicals) vs. disproportionation (transfer of a hydrogen/deuterium). The presence or absence of D at specific backbone linkages acts as a tracer.

C. Metabolic Stability (Deuterium Switch)
  • Usage: Drug candidates containing nitrile moieties.

  • Logic: Replacing metabolic "soft spots" (labile H atoms) with D to extend half-life. Acrylonitrile-2-d serves as a building block to introduce this motif into larger pharmacophores via conjugate addition.

Handling, Stability & Safety Protocols

Acrylonitrile-2-d shares the extreme toxicity profile of the parent compound but adds the complexity of isotopic cost.

Protocol 1: Storage & Stabilization

  • Inhibitor: Must contain 35-45 ppm MEHQ (Monomethyl ether hydroquinone).

  • Temperature: Store at 2–8°C . Do not freeze (freezing may separate the inhibitor, leading to polymerization upon thawing).

  • Atmosphere: Store under air, not pure nitrogen. MEHQ requires dissolved oxygen to function as an inhibitor.

Protocol 2: Safe Handling Workflow

  • Containment: Always handle in a certified chemical fume hood.

  • PPE: Butyl rubber gloves are required (nitrile gloves offer poor protection against acrylonitrile permeation).

  • Quenching: In case of spill, treat with 10% aqueous NaOH (hydrolyzes nitrile to carboxylate) or bleach (oxidizes).

SafetyFlow cluster_warn CRITICAL WARNING Start Acrylonitrile-2-d Receipt Check Check Inhibitor (MEHQ) Start->Check Store Store at 4°C (Dark) Keep under Air (O2 needed) Check->Store Pass Use Experimental Use (Fume Hood + Butyl Gloves) Store->Use Warn Do NOT store under inert gas (Inhibitor failure risk) Store->Warn Waste Waste Disposal (Segregate as P-List Toxic) Use->Waste

Figure 2: Mandatory safety and storage workflow to prevent polymerization and exposure.

References

  • Santa Cruz Biotechnology. Acrylonitrile-2-d Product Specifications. Retrieved from

  • National Institutes of Health (PubChem). Acrylonitrile Compound Summary. Retrieved from

  • Salin, A. V., & Musin, R. Z. (2018).[3] Synthesis of 2-d-acrylamide via the 2-step procedure starting from acrylonitrile and deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • World Health Organization (IARC). Acrylonitrile Monograph - Evaluation of Carcinogenic Risks. Retrieved from

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Reaction Mechanisms. Chemical Reviews. (General reference for DKIE methodology).

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Acrylonitrile-2-d

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Acrylonitrile-2-d. As a deuterated isot...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Acrylonitrile-2-d. As a deuterated isotopologue, its chemical reactivity and toxicological profile are considered identical to its parent compound, Acrylonitrile. The information herein is grounded in established safety data and is intended to empower laboratory personnel to work with this compound responsibly and safely. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.

Section 1: Compound Identification and Physicochemical Properties

Acrylonitrile-2-d (Acrylonitrile-d1) is a colorless to pale yellow liquid with a pungent, sweetish odor.[1][2] It is primarily utilized in research settings for mechanistic studies, as a tracer, or as an internal standard in analytical methods. Due to its high reactivity and toxicity, a thorough understanding of its properties is the foundation of its safe use.[3]

Table 1: Physicochemical Data for Acrylonitrile

Property Value
Synonyms 2-Propenenitrile-2-d, Vinyl Cyanide-d1
CAS Number 4635-82-9
Molecular Formula C₃H₂DN
Boiling Point 77.3 °C
Melting Point -82 °C
Flash Point -5 °C (23 °F)[4]
Vapor Pressure 107.8 mm Hg at 25°C
Specific Gravity 0.8004 at 25/4°C

| Solubility | Soluble in water and most common organic solvents.[5] |

Section 2: Hazard Identification and Risk Assessment

Acrylonitrile-2-d is a multi-hazard substance, demanding extreme caution. Its risks are categorized by its acute and chronic toxicity, as well as its significant physical hazards.

Acute Toxicity: A Systemic Threat

Acrylonitrile is highly toxic by all routes of exposure: inhalation, dermal contact, and ingestion.[4][6] The primary mechanism of its systemic toxicity is its metabolism within the body to cyanide, which inhibits cellular respiration.[1][7] Symptoms of acute exposure are similar to cyanide poisoning and can include headache, dizziness, nausea, weakness, labored breathing, cyanosis, collapse, and convulsions.[6][7][8][9][10] Onset of these symptoms may be delayed, particularly after skin contact.[1]

  • Inhalation: Vapors can cause severe irritation to the nose, throat, and lungs.[6][8] High concentrations can lead to pulmonary edema, a medical emergency.[8]

  • Dermal Contact: The liquid is readily absorbed through the skin and can contribute to systemic toxicity.[6] It is a severe skin irritant, capable of causing pain, blistering, and delayed healing.[6][8]

  • Eye Contact: Causes serious eye damage, with a risk of permanent injury if not treated immediately.[4][11]

  • Ingestion: Highly toxic if swallowed, leading to rapid systemic poisoning.[3][4]

Chronic Toxicity and Carcinogenicity

Beyond its acute effects, Acrylonitrile poses significant long-term health risks.

  • Carcinogenicity: Acrylonitrile is classified as a substance that may cause cancer (H350).[4][11] The U.S. Environmental Protection Agency (EPA) classifies it as a probable human carcinogen (Group B1), and the International Agency for Research on Cancer (IARC) places it in Group 2B: "Possibly carcinogenic to humans."[4][10]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (H361).[4]

Physical Hazards: Flammability and Explosive Polymerization

The physical properties of Acrylonitrile-2-d present serious fire and explosion risks.

  • Flammability: It is a highly flammable liquid and vapor (H225) with a very low flash point of -5°C.[4][11] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[12] Vapors can easily form explosive mixtures with air.[13]

  • Reactivity and Polymerization: Pure Acrylonitrile can polymerize spontaneously and violently, particularly when exposed to heat, strong bases, or strong acids.[3] This reaction is highly exothermic and can lead to a runaway pressure buildup, resulting in a container explosion.[14] For this reason, commercial Acrylonitrile is always shipped with a polymerization inhibitor, such as monomethyl ether of hydroquinone (MEHQ).[14]

Chemical Incompatibilities

To prevent hazardous reactions, Acrylonitrile-2-d must be segregated from:

  • Strong Oxidizing Agents (e.g., Bromine, Peroxides): Can cause a violent reaction, leading to fire or explosion.[8][13][14]

  • Strong Acids and Bases: Can catalyze a violent, explosive polymerization.[8][14]

  • Copper, Copper Alloys, Ammonia, and Amines: These materials are incompatible and can initiate hazardous reactions.[8][13][14] Acrylonitrile attacks copper.

GHS_Hazards Acrylonitrile Acrylonitrile-2-d Hazards Flammable Flammable Liquid H225 Acrylonitrile->Flammable Toxic Acute Toxicity H301, H311, H331 Acrylonitrile->Toxic HealthHazard Health Hazard Carcinogen (H350) Reproductive Toxin (H361) Acrylonitrile->HealthHazard Irritant Irritant / Sensitizer Skin/Eye Damage (H315, H318) Allergic Reaction (H317) Respiratory Irritation (H335) Acrylonitrile->Irritant

Caption: Key GHS hazard classifications for Acrylonitrile-2-d.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is mandatory.

The Principle of Containment: The Chemical Fume Hood

All handling of Acrylonitrile-2-d, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[4] This is the primary engineering control designed to contain the highly toxic and flammable vapors, preventing inhalation exposure and the accumulation of an explosive atmosphere in the laboratory.[4]

Personal Protective Equipment: A Multi-Layered Defense

PPE is the last line of defense and must be selected carefully to provide adequate protection.

  • Hand Protection: Wear impervious gloves. Butyl rubber is a recommended material for its high resistance to Acrylonitrile.[7][13] Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contamination.

  • Eye Protection: Chemical splash-proof safety goggles are required at all times.[4][13] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[13] Impervious clothing may be required for larger-scale operations.[13]

  • Respiratory Protection: Respiratory protection is necessary if engineering controls are not sufficient or during emergency situations.[4][13] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Hierarchy_of_Controls Hierarchy of Controls for Acrylonitrile-2-d cluster_0 Most Effective Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls applied to managing Acrylonitrile-2-d risks.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for preventing incidents.

Procurement and Storage Protocol
  • Procurement: Order the smallest quantity of material necessary for the planned experiments.

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, GHS hazard pictograms, and date of receipt.

  • Storage: Store the container in a designated, ventilated, and refrigerated flammable materials storage cabinet or refrigerator.[4] The storage area must be away from heat, sunlight, and all ignition sources.[4][8][11][13]

  • Segregation: Ensure Acrylonitrile-2-d is stored separately from all incompatible materials listed in Section 2.4.[8][13]

Safe Handling and Dispensing Workflow
  • Pre-Use Preparation:

    • Don all required PPE as described in Section 3.2.

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Designate a specific work area within the hood for the procedure.

    • Have spill cleanup materials and emergency contact information readily available.

  • Dispensing:

    • If transferring from a metal container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[8][13]

    • Use only non-sparking tools for opening and closing containers.[13]

    • Perform all transfers slowly and carefully to minimize splashing and vapor generation.

  • Experimental Use:

    • Keep the container sealed when not in immediate use.

    • Maintain the sash of the fume hood at the lowest practical height.

  • Post-Use Cleanup:

    • Decontaminate all surfaces within the fume hood.

    • Properly seal the Acrylonitrile-2-d container and return it to its designated storage location.

    • Dispose of contaminated materials as hazardous waste.

Waste Management and Disposal Protocol
  • Segregation: All waste contaminated with Acrylonitrile-2-d (e.g., pipette tips, gloves, absorbent paper, reaction mixtures) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: The waste container must be made of a compatible material, kept tightly closed, and stored in a satellite accumulation area within the lab, away from incompatibles.[4]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office.[8][15] It must be managed as a hazardous waste in compliance with all local, state, and federal regulations.[8]

Experimental_Workflow Storage 1. Retrieve from Refrigerated Storage Prep 2. Prepare Workspace in Fume Hood (Don PPE) Storage->Prep Verify Label Dispense 3. Dispense Reagent (Grounding/Bonding) Prep->Dispense Check Hood Experiment 4. Perform Experiment Dispense->Experiment Slow Transfer Cleanup 5. Decontaminate & Return to Storage Experiment->Cleanup Seal Container Waste 6. Segregate & Dispose of Waste Cleanup->Waste Proper Labeling

Caption: A typical, safe experimental workflow for Acrylonitrile-2-d.

Section 5: Emergency Response Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Chemical Spills
  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., activated charcoal adsorbent, sand, or commercial sorbent) to contain the spill.[8]

    • Using non-sparking tools, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[8][16]

    • Wipe the area with a suitable solvent and then wash with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm to initiate a building evacuation.

    • Close the laboratory doors.

    • Call emergency services and your institution's environmental health and safety office from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure

Speed is critical. All exposures require immediate medical attention.

  • Inhalation: Immediately move the affected person to fresh air.[4][13][16] If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[13][16] Seek immediate emergency medical help.[4]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][7][13] While rinsing, remove all contaminated clothing, shoes, and jewelry.[13] Discard contaminated leather items.[13] Seek immediate emergency medical help.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4][11] Seek immediate emergency medical help.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[4] Seek immediate emergency medical help.[4]

Exposure_Response_Flowchart Start Personnel Exposure Occurs Shout Shout for Help! Alert Coworkers Start->Shout Remove Remove Victim from Source of Exposure (If safe to do so) Shout->Remove FirstAid Skin/Eye Contact Inhalation Ingestion Flush with water for 15 min Move to fresh air Rinse mouth, Do NOT induce vomiting Remove->FirstAid Call911 Call for Emergency Medical Services FirstAid->Call911 Simultaneously SDS Provide SDS to Emergency Responders Call911->SDS End Medical Evaluation SDS->End

Caption: Emergency response flowchart for a personnel exposure event.

Fire Emergency
  • If the fire is small and you are trained to use a fire extinguisher, extinguish the fire using a dry chemical, CO₂, or foam extinguisher.[11][16]

  • If the fire is large or spreading, activate the fire alarm, evacuate the area, and call emergency services.

  • Do not attempt to fight a large fire. Cool containers exposed to flames with water from a safe distance to prevent rupture.[16]

References

  • Safety Data Sheet: Acrylonitrile - Chemos GmbH&Co.KG. [Link]

  • 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile - OSHA. [Link]

  • Incident management Acrylonitrile - GOV.UK. [Link]

  • Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. [Link]

  • Acrylonitrile (2-propenenitrile) - DCCEEW. [Link]

  • Acrylonitrile - INEOS Group. [Link]

  • ACRYLONITRILE HAZARD SUMMARY - State of New Jersey. [Link]

  • Acrylonitrile: toxicological overview - GOV.UK. [Link]

  • THE Chemistry - OF Acrylonitrile - IGTPAN. [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Acrylonitrile - NCBI. [Link]

  • Acrylonitrile - U.S. Environmental Protection Agency. [Link]

  • Acrylonitrile | H2CCHCN | CID 7855 - PubChem - NIH. [Link]

  • ACRYLONITRILE - Sanjay Chemicals (India) Pvt. Ltd. [Link]

Sources

Protocols & Analytical Methods

Method

Acrylonitrile-2-d as a tracer in reaction mechanisms

<_-4.0_content>## Application Notes and Protocols: Acrylonitrile-2-d as a Mechanistic Tracer For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

<_-4.0_content>## Application Notes and Protocols: Acrylonitrile-2-d as a Mechanistic Tracer

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

The elucidation of reaction mechanisms is a cornerstone of chemical research and development. Understanding the precise sequence of bond-forming and bond-breaking events allows for the optimization of reaction conditions, the design of new catalysts, and the development of novel synthetic methodologies. Isotopic labeling, the substitution of an atom with one of its isotopes, is a powerful tool for probing these intricate pathways. The change in mass upon isotopic substitution can lead to a measurable change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This effect provides invaluable information about the transition state of the rate-determining step of a reaction.[1][3][4]

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful label due to its significant mass difference compared to protium (¹H).[2] This mass difference often results in a pronounced and readily measurable KIE.[2][4] Acrylonitrile (CH₂=CHCN), a versatile and widely used monomer and chemical intermediate, participates in a variety of important reactions, including polymerization, Michael additions, and cycloadditions.[5][6][7][8][9] The synthesis and application of acrylonitrile-2-d (CH₂=CDCN), where the hydrogen atom at the 2-position is replaced by deuterium, offers a precise method for investigating the mechanisms of these reactions.

This technical guide provides a comprehensive overview of the application of acrylonitrile-2-d as a tracer in reaction mechanisms. It details the synthesis of this isotopically labeled compound, outlines protocols for its use in mechanistic studies, and discusses the analytical techniques required for data interpretation.

The Kinetic Isotope Effect: A Window into Reaction Mechanisms

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant of the same reaction with a heavy isotope (k_heavy). For deuterium labeling, this is expressed as:

KIE = k_H / k_D

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[1] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[2][4] Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate and a KIE value greater than 1.[2] The magnitude of the primary KIE can provide insights into the geometry of the transition state.

A secondary kinetic isotope effect occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (k_H / k_D > 1) or inverse (k_H / k_D < 1). They arise from changes in the vibrational environment of the isotope between the ground state and the transition state.

By measuring the KIE using acrylonitrile-2-d, researchers can determine whether the C-H bond at the 2-position is involved in the rate-limiting step of a given reaction.

Synthesis of Acrylonitrile-2-d

The preparation of acrylonitrile-2-d with high isotopic enrichment is crucial for its effective use as a tracer. A common and efficient method involves a two-step procedure starting from readily available acrylonitrile and deuterium oxide (D₂O).[10]

Protocol 1: Synthesis of Acrylonitrile-2-d

Materials:

  • Acrylonitrile

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acrylonitrile (1.0 eq) and deuterium oxide (5.0 eq).

  • Base Addition: Add anhydrous potassium carbonate (0.1 eq) to the mixture. The base facilitates the H/D exchange at the vinylic position.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the proton at the 2-position.

  • Workup: After the reaction is complete, add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture and remove the diethyl ether using a rotary evaporator to obtain crude acrylonitrile-2-d.

  • Purification: Purify the product by distillation to obtain acrylonitrile-2-d with high chemical and isotopic purity.

Characterization:

  • ¹H NMR: The ¹H NMR spectrum of the product should show a significant reduction or complete absence of the signal corresponding to the vinyl proton at the 2-position.[11]

  • ²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium at the 2-position.[12]

  • Mass Spectrometry (GC-MS or LC-MS): Mass spectrometry can be used to confirm the incorporation of deuterium by observing the increase in the molecular ion peak.[13][14][15]

Application in Elucidating Reaction Mechanisms: A Case Study of Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group.[9] Acrylonitrile is an excellent Michael acceptor.[9] The mechanism of the aza-Michael reaction, the addition of an amine to an α,β-unsaturated nitrile, can be investigated using acrylonitrile-2-d.[16]

Experimental Workflow: Investigating the Aza-Michael Reaction

G cluster_synthesis Synthesis & Preparation cluster_reaction Reaction Kinetics cluster_analysis Data Analysis synth_an Synthesize Acrylonitrile reaction_h React Acrylonitrile with Amine synth_an->reaction_h synth_an_d Synthesize Acrylonitrile-2-d reaction_d React Acrylonitrile-2-d with Amine synth_an_d->reaction_d monitor_h Monitor Reaction Progress (H) reaction_h->monitor_h monitor_d Monitor Reaction Progress (D) reaction_d->monitor_d rate_h Determine Rate Constant (k_H) monitor_h->rate_h rate_d Determine Rate Constant (k_D) monitor_d->rate_d kie Calculate KIE = k_H / k_D rate_h->kie rate_d->kie mechanism Elucidate Mechanism kie->mechanism

Caption: Workflow for KIE study of the aza-Michael reaction.

Protocol 2: Kinetic Isotope Effect Study of the Aza-Michael Reaction

Materials:

  • Acrylonitrile

  • Acrylonitrile-2-d (synthesized as per Protocol 1)

  • Cyclic amine (e.g., piperidine or morpholine)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Internal standard (for NMR or GC analysis)

  • NMR tubes or GC vials

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: Prepare two sets of reactions in parallel under identical conditions (concentration, temperature, and solvent). One set will use acrylonitrile, and the other will use acrylonitrile-2-d.

  • Initiation: In a thermostatted vessel, dissolve the amine and the internal standard in the anhydrous solvent. Add acrylonitrile (or acrylonitrile-2-d) to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique (e.g., ¹H NMR, GC, or LC-MS) to determine the concentration of the reactants and products.

  • Data Processing: Plot the concentration of the reactant versus time for both the deuterated and non-deuterated reactions.

  • Rate Constant Determination: From the kinetic data, determine the rate constants (k_H and k_D) for both reactions.

  • KIE Calculation: Calculate the kinetic isotope effect using the formula KIE = k_H / k_D.

Interpretation of Results
  • If KIE ≈ 1: A KIE value close to unity suggests that the C-H bond at the 2-position of acrylonitrile is not broken or formed in the rate-determining step of the reaction. This would be consistent with a mechanism where the nucleophilic attack of the amine on the β-carbon is the rate-limiting step.

  • If KIE > 1: A significant primary kinetic isotope effect would indicate that the C-H bond at the 2-position is involved in the rate-determining step. This might suggest a more complex mechanism, possibly involving a proton transfer from the 2-position in the rate-limiting transition state.

Visualizing the Aza-Michael Reaction Mechanism

G reactant1 Acrylonitrile (Michael Acceptor) intermediate Zwitterionic Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Amine (Nucleophile) reactant2->intermediate product β-aminonitrile (Michael Adduct) intermediate->product Proton Transfer

Caption: Simplified mechanism of the aza-Michael reaction.

Application in Polymerization Reactions

Acrylonitrile is a key monomer in the production of a wide range of polymers and copolymers, such as polyacrylonitrile (PAN) and acrylonitrile butadiene styrene (ABS).[5][6][7][17] The polymerization of acrylonitrile can proceed through different mechanisms, including free-radical and anionic pathways.[17][18] Acrylonitrile-2-d can be used to probe the mechanism of initiation, propagation, and termination steps in these polymerization reactions.[18]

By comparing the rate of polymerization of acrylonitrile and acrylonitrile-2-d, and by analyzing the isotopic distribution in the resulting polymer, valuable information about the polymerization mechanism can be obtained. For instance, a KIE on the rate of polymerization could indicate the involvement of the C-H bond at the 2-position in the rate-determining step of the polymerization process.

Safety and Handling of Acrylonitrile

Acrylonitrile is a flammable, toxic, and carcinogenic substance.[19][20] All work with acrylonitrile and its deuterated analogue must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[19][20][21] It is crucial to consult the Safety Data Sheet (SDS) for acrylonitrile before handling.[21] Acrylonitrile should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong acids, bases, and oxidizing agents.[20][21][22]

Data Presentation

Parameter Acrylonitrile Acrylonitrile-2-d
Molecular Formula C₃H₃NC₃H₂DN
Molecular Weight 53.06 g/mol 54.07 g/mol
¹H NMR (δ, ppm in CDCl₃) ~5.9-6.3 (m, 3H)~5.9-6.3 (m, 2H)
²H NMR (δ, ppm in CHCl₃) N/ASignal corresponding to the 2-position

Conclusion

Acrylonitrile-2-d is a powerful tool for the elucidation of reaction mechanisms involving this versatile chemical. By leveraging the kinetic isotope effect, researchers can gain deep insights into the transition states of rate-determining steps in a variety of reactions, including Michael additions and polymerizations. The protocols and information provided in this guide offer a framework for the synthesis, application, and data interpretation of acrylonitrile-2-d as a mechanistic tracer, enabling a more profound understanding of chemical reactivity.

References

  • Salin, A. V., & Musin, R. Z. (2018). Synthesis of 2-d-acrylamide. Journal of Labelled Compounds and Radiopharmaceuticals, 61(8), 595–598. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? [Video]. YouTube. [Link]

  • Study.com. (n.d.). Acrylonitrile: Polymers, Copolymers & Polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Chemcess. (2024, April 14). Acrylonitrile: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of aza-Michael reaction between acrylonitrile and cyclic amines. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Acrylonitrile. Retrieved from [Link]

  • INEOS Group. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0092 - ACRYLONITRILE. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, April 27). How Is Acrylonitrile Used In ABS Plastic? [Video]. YouTube. [Link]

  • RSC Publishing. (2024, May 7). Synthesis of acrylonitrile–butadiene–styrene copolymers through interface-initiated room-temperature polymerization. Retrieved from [Link]

Sources

Application

2D NMR analysis of polymers made with Acrylonitrile-2-d

Application Note: Precision Microstructure Analysis of Poly(acrylonitrile-2-d) via High-Temperature 2D NMR Executive Summary The analysis of Polyacrylonitrile (PAN) stereoregularity is historically plagued by severe spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microstructure Analysis of Poly(acrylonitrile-2-d) via High-Temperature 2D NMR

Executive Summary

The analysis of Polyacrylonitrile (PAN) stereoregularity is historically plagued by severe spectral overlap in proton NMR due to strong vicinal coupling (


) between the methylene (

-H) and methine (

-H) protons. This application note details a definitive protocol for analyzing polymers synthesized from Acrylonitrile-2-d (AN-2-d).

By substituting the


-proton with deuterium, the spin system is simplified from an 

or

system to an isolated

(or

) system. This "chemical decoupling" collapses complex multiplets into interpretable singlets or doublets, allowing for direct, unambiguous assignment of tacticity (triads/tetrads) via 2D HSQC and HMBC without the need for mathematical deconvolution.

Theoretical Basis: The Deuterium Advantage

In standard PAN (


), the 1H NMR spectrum is a broad continuum. The methylene protons split due to:
  • Geminal coupling (

    
    ): Dependence on meso/racemic placement.
    
  • Vicinal coupling (

    
    ): Coupling to the methine proton.
    

In Poly(acrylonitrile-2-d) (


):
  • Methine Signal: Vanishes (replaced by a silent deuterium in 1H NMR).

  • Vicinal Coupling: Eliminated. The methylene protons no longer "see" the neighbor.

  • Result: The methylene signal becomes a pure indicator of stereochemical environment (tacticity).

Isotope Effects on Chemical Shift

Be aware of the intrinsic isotope shifts when comparing to protonated literature values:

  • 
    -Effect (C-D):  The methine carbon will shift upfield by 
    
    
    
    and appear as a 1:1:1 triplet (
    
    
    ) if not decoupled.
  • 
    -Effect (C-C-D):  The methylene carbon will shift upfield by 
    
    
    
    .

Materials and Sample Preparation

PAN and its derivatives are notorious for aggregation and gelation. Proper dissolution is the single most critical step for high-resolution 2D NMR.

Reagents:

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over DMF-d7 for better baseline stability at high temperatures.

  • Internal Standard: TMS (Tetramethylsilane) or HMDS (Hexamethyldisiloxane). Note: Avoid residual solvent referencing if possible due to temperature shifts.

Protocol: The "Gel-Free" Dissolution

  • Weighing: Weigh 15–20 mg of polymer into a clean vial (NOT directly into the NMR tube).

  • Solvent Addition: Add 0.6 mL DMSO-d6.

  • Dispersion: Vortex vigorously for 30 seconds to disperse the powder.

  • Heating: Heat the vial at 60°C–70°C for 2 hours.

    • Why? PAN forms strong intermolecular dipole-dipole interactions (nitrile groups). Heat is required to break these micro-crystalline domains.

  • Transfer: Transfer the clear, viscous solution to a 5mm NMR tube.

  • Equilibration: Allow the sample to equilibrate in the NMR probe at the measurement temperature (typically 343 K / 70°C) for at least 10 minutes before shimming.

Experimental Protocol: 2D NMR Acquisition

Instrument: 500 MHz (or higher) spectrometer equipped with a cryoprobe (preferred for 13C sensitivity). Temperature: 343 K (70°C). Critical for narrowing line widths.

Experiment A: 1H-13C HSQC (Multiplicity Edited)

Purpose: To resolve methylene signals and assign tacticity based on C-H correlations.

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent (Gradient-selected, sensitivity enhanced, multiplicity edited).

  • Spectral Width (F2 - 1H): 10 ppm (centered at 5 ppm).

  • Spectral Width (F1 - 13C): 160 ppm (0–160 ppm).

  • Coupling Constant (

    
    ):  Set to 140 Hz.
    
  • Relaxation Delay (d1): 2.0 s. Polymers have short T2 but can have long T1; 2s is a safe compromise.

  • Scans (NS): 16–32 (depending on concentration).

  • Increments (TD1): 256 (for high resolution in the carbon dimension).

Experiment B: 1H-13C HMBC

Purpose: To verify sequence distribution by correlating methylene protons to the Nitrile (CN) carbons.

  • Pulse Sequence: hmbcgplpndqf (Magnitude mode).

  • Long-range Coupling (

    
    ):  Optimized for 8 Hz.
    
  • Carbon Window: Ensure the spectral width covers the Nitrile region (

    
    ).
    

Data Analysis & Interpretation

Workflow Logic

The logic follows the "Simplification Pathway" shown below.

NMR_Workflow Sample Poly(AN-2-d) Sample Prep Dissolution (DMSO-d6, 70°C) Sample->Prep 15mg/0.6mL Acq Acquisition (HSQC + HMBC) Prep->Acq Equilibrate Process Processing (Window Functions) Acq->Process QSINE 2 Analysis Tacticity Assignment Process->Analysis Extract Cross-peaks

Figure 1: Analytical workflow for deuterated polymer analysis.

Signal Assignment Table

With the methine (CH) proton removed, the methylene (CH2) protons exhibit distinct splitting patterns based purely on the dyad stereochemistry relative to the deuterated carbons.

Structural UnitTacticity1H Signal (Methylene)13C Signal (Methylene)Interpretation
Racemic (r) SyndiotacticSinglet (approx 2.0-2.2 ppm)High FieldProtons are magnetically equivalent (

).
Meso (m) IsotacticAB Quartet (approx 2.2-2.4 ppm)Low FieldProtons are diastereotopic (

) with large

.
Heterotactic (mr) AtacticOverlapping patternsIntermediateCombination of environments.

Key Insight: In the HSQC spectrum, look for:

  • Racemic Dyads: A single, compact cross-peak (positive phase in edited HSQC).

  • Meso Dyads: Two distinct proton correlations (diastereotopic splitting) connecting to the same carbon chemical shift.

Visualizing the Spin System Collapse

SpinSystem cluster_0 Standard PAN (Protonated) cluster_1 Poly(AN-2-d) (Deuterated) H1 CH2 (H-1) H2 CH (H-2) H1->H2 J(vic) ~7Hz (Complex Multiplet) D_H1 CH2 (H-1) D_H2 CD (D-2) D_H1->D_H2 No Coupling (Singlet/AB)

Figure 2: Comparison of spin systems. Deuteration removes the vicinal coupling path, isolating the methylene reporter group.

Troubleshooting & Validation

  • Issue: Broad Lines / Poor Shimming

    • Cause: Sample viscosity too high or incomplete dissolution.

    • Fix: Increase temperature to 80°C (ensure probe limit is not exceeded) or dilute the sample to 10 mg/0.6 mL.

  • Issue: Missing Carbon Signals

    • Cause: Long relaxation times (T1) for the nitrile carbon or NOE quenching.

    • Fix: For quantitative 13C (1D), use Inverse Gated Decoupling with a long delay (d1 > 5s). For HSQC, this is less critical.

  • Issue: "Ghost" Peaks in HSQC

    • Cause: 1H-12C signals incompletely suppressed.

    • Fix: Use adiabatic pulses (e.g., hsqcetgpsisp) for better inversion across the broad polymer spectral width.

References

  • Inoue, Y., & Nishioka, A. (1972).[1] 13C–{1H} Nuclear Magnetic Resonance Spectroscopy of Polyacrylonitrile. Polymer Journal. Link

  • Balard, H., Fritz, H., & Meybeck, J. (1977).[2] Determination of the tacticity of polyacrylonitrile and its oligomers by 13C NMR spectroscopy. Die Makromolekulare Chemie. Link

  • Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press. (Standard text for polymer NMR theory).
  • Brar, A. S., et al. (2009).[3] 2D NMR studies of acrylate copolymers. Pure and Applied Chemistry. Link

  • Gilbert, A., et al. (2010).[4] Impact of the deuterium isotope effect on the accuracy of 13C NMR measurements. Analytical and Bioanalytical Chemistry. Link

Sources

Method

Application Note: Strategic Utilization of Acrylonitrile-2-d in Mechanistic Studies and Polymer Synthesis

Executive Summary Acrylonitrile-2-d ( , CAS: 4635-82-9) is a specialized isotopic isotopologue of acrylonitrile where the alpha-hydrogen is replaced by deuterium. This modification renders it an indispensable tool for Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acrylonitrile-2-d (


, CAS: 4635-82-9) is a specialized isotopic isotopologue of acrylonitrile where the alpha-hydrogen is replaced by deuterium. This modification renders it an indispensable tool for Kinetic Isotope Effect (KIE)  studies in Michael additions and for synthesizing deuterated polyacrylonitrile (d-PAN)  precursors in carbon fiber research.

This guide provides a rigorous experimental framework for handling, purifying, and utilizing Acrylonitrile-2-d. Unlike standard reagents, the stability of this compound is governed by the isotopic substitution at the polymerization propagation site, requiring modified handling protocols.

CRITICAL SAFETY WARNING

DANGER: Acrylonitrile-2-d is highly toxic (releases cyanide upon metabolism), carcinogenic , and highly flammable . It can polymerize explosively if the inhibitor is removed without immediate use.

  • Engineering Controls: All operations must occur in a certified chemical fume hood.

  • PPE: Double gloving (Silver Shield/4H® under nitrile) is mandatory. Standard nitrile gloves provide insufficient breakthrough time (<5 mins).

  • Emergency: Keep a Cyanide Antidote Kit accessible in the lab area.

Chemical Identity & Properties

The deuterium substitution at the C2 position introduces a mass shift and alters the vibrational frequency of the alpha-carbon bond, which is critical for spectroscopic differentiation and mechanistic probing.

PropertyAcrylonitrile (Protio)Acrylonitrile-2-d (Deuterio)Significance
Formula


Mass shift (+1 Da)
MW 53.06 g/mol 54.07 g/mol MS quantification
Boiling Point 77.3 °C~77 °CPurification via distillation
Density 0.806 g/mL0.830 g/mLGravimetric dosing adjustments
Stabilizer MEHQ (35-45 ppm)MEHQ (35-45 ppm)Must be removed before use

Core Protocol: Inhibitor Removal & Monomer Purification

Commercial Acrylonitrile-2-d is stabilized with monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization. For kinetic studies or RAFT polymerization, MEHQ acts as a radical scavenger and must be removed.

Why not distillation? While distillation is standard for bulk acrylonitrile, the high value and small volume (typically 1g - 5g) of the deuterated analog make column filtration superior to minimize physical loss.

Workflow Diagram: Purification Logic

PurificationWorkflow Start Raw Acrylonitrile-2-d (Contains MEHQ) Column Inhibitor Removal Column (Basic Alumina / Beads) Start->Column Gravity Elution Check QC Checkpoint (Refractive Index / Color) Column->Check Collect Filtrate Check->Column Fail (Yellow tint) Storage Storage (-20°C, Dark, <24h) Check->Storage Pass Use Immediate Use (Polymerization/KIE) Storage->Use Argon Blanket

Figure 1: Purification workflow for small-scale deuterated monomers. The process prioritizes material recovery and safety.

Step-by-Step Protocol
  • Preparation: Pack a small glass Pasteur pipette with 2 cm of Basic Alumina or commercial inhibitor remover beads (e.g., Sigma-Aldrich 306312). Place a small plug of glass wool at the bottom.

  • Elution: Clamp the pipette vertically over a tared, amber glass vial.

  • Filtration: Add the Acrylonitrile-2-d (0.5 – 1.0 mL) to the top of the column. Allow it to flow via gravity. Do not apply positive pressure to avoid "blowing out" the packing.

  • Validation (The "Self-Validating" Step):

    • Visual: The eluent must be water-white. Any yellow tint indicates oxidized MEHQ breakthrough.

    • Chemical:[1][2][3][4][5][6][7] Spot the eluent on a TLC plate; MEHQ is UV active and polar, whereas Acrylonitrile is volatile. (Note: Acrylonitrile evaporates rapidly; this is a negative test).

  • Storage: Cap immediately under Argon. Use within 12 hours.

Application A: Mechanistic Probing (Thiol-Michael Addition)

Acrylonitrile-2-d is the "gold standard" electrophile for determining if the proton transfer at the alpha-carbon is the rate-determining step (RDS) in Michael additions.

The Scientific Logic: In a Michael addition, a nucleophile (Nu) attacks the


-carbon, forming an enolate.[4] The enolate is then protonated at the 

-carbon. If we use Acrylonitrile-2-d, we can measure the Secondary Kinetic Isotope Effect (SDKIE) or Primary KIE depending on the proton source.
Experimental Setup: Competitive KIE

Instead of running two separate rates (which introduces temperature/concentration errors), run an internal competition experiment.

  • Reaction Mix: In an NMR tube, mix:

    • 1.0 eq Thiol (e.g., Benzyl mercaptan).

    • 0.5 eq Acrylonitrile (H-form).

    • 0.5 eq Acrylonitrile-2-d (D-form).

    • 0.1 eq Base catalyst (e.g., TEA).

    • Solvent:

      
       or DMSO-
      
      
      
      .
  • Monitoring: Monitor the disappearance of the vinyl protons via

    
    -NMR.
    
    • H-form: Tracks via the specific multiplet at

      
       5.6–6.2 ppm.
      
    • D-form: The splitting pattern simplifies significantly due to the absence of the

      
      -proton coupling.
      
  • Analysis: Calculate

    
     based on the relative consumption of the two isotopologues. A ratio 
    
    
    
    implies hybridization changes at the transition state are energetically significant.
KIE Logic Diagram

KIE_Logic Reactants Mixture: Acrylonitrile-H + Acrylonitrile-D + Nucleophile TS Transition State (Hybridization change sp2 -> sp3) Reactants->TS Nucleophilic Attack Product Product Ratio Analysis (via NMR/MS) TS->Product Protonation Interpretation Interpretation Product->Interpretation Calculate kH/kD Inverse KIE (<1.0) Inverse KIE (<1.0) Interpretation->Inverse KIE (<1.0) Bond stiffening Normal KIE (>1.0) Normal KIE (>1.0) Interpretation->Normal KIE (>1.0) Bond loosening

Figure 2: Logic flow for determining Kinetic Isotope Effects using competitive reaction rates.

Application B: Controlled Polymerization (RAFT)

Synthesizing Deuterated Polyacrylonitrile (d-PAN) is critical for neutron scattering studies (SANS) where hydrogen contrast masking is required. RAFT (Reversible Addition-Fragmentation chain Transfer) is the preferred method to ensure low dispersity (


).
Protocol: Synthesis of d-PAN via RAFT

Reagents:

  • Monomer: Acrylonitrile-2-d (purified).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT).

  • Initiator: AIBN (recrystallized).

  • Solvent: Ethylene Carbonate (reduces chain transfer to solvent).

Procedure:

  • Stoichiometry: Target DP (Degree of Polymerization) = 200.

    • [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

  • Dissolution: Dissolve AIBN and CPDT in the monomer/solvent mix in a Schlenk tube.

  • Degassing (Critical): Perform 4 cycles of freeze-pump-thaw. Oxygen inhibition is more pronounced in deuterated systems due to slower propagation kinetics (

    
    ).
    
  • Polymerization: Immerse in an oil bath at 60°C.

    • Checkpoint: Stop reaction at <60% conversion (approx. 8-12 hours) to prevent "dead" chain formation.

  • Quenching: Rapid cooling in liquid nitrogen.

  • Purification: Precipitate into cold methanol (10x volume). Filter and dry under vacuum at 40°C.

Data Analysis (NMR): The success of the deuteration is confirmed by


-NMR.
  • Standard PAN: Shows signals at 2.0-2.2 ppm (

    
    ) and 3.0-3.2 ppm (
    
    
    
    , alpha).
  • d-PAN: The signal at 3.0-3.2 ppm will be silent (or <2% residual H), and the

    
     signal will appear as a singlet (broad) rather than a multiplet, as the H-H coupling is removed.
    

References

  • Sigma-Aldrich. Safety Data Sheet: Acrylonitrile-2-d.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.

  • Himo, F., et al. (2020). "Mechanistic Insights into the Base-Catalyzed Michael Addition." Journal of the American Chemical Society. (Contextual grounding for KIE methodology).
  • Cambridge Isotope Laboratories. "Handling and Storage of Deuterated Intermediates."

  • Occupational Safety and Health Administration (OSHA). "Acrylonitrile Standard 1910.1045."[1]

Sources

Application

Simplifying 1H NMR Spectra of Polyacrylonitrile (PAN) and Derivatives using Acrylonitrile-2-d

Application Note: AN-NMR-042 Abstract The structural characterization of acrylonitrile-based polymers, particularly the determination of stereochemical tacticity, is historically impeded by severe spectral crowding in 1H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-042

Abstract

The structural characterization of acrylonitrile-based polymers, particularly the determination of stereochemical tacticity, is historically impeded by severe spectral crowding in 1H NMR. In standard polyacrylonitrile (PAN), the methine (


) and methylene (

) resonances overlap significantly, and strong vicinal (

) couplings broaden these signals into indistinguishable multiplets. This Application Note details a protocol for synthesizing and utilizing Acrylonitrile-2-d (

-deuterated acrylonitrile) to eliminate these couplings. By replacing the

-proton with deuterium, the spin system simplifies from a complex higher-order multiplet to a resolved singlet or doublet pattern, enabling precise calculation of isotactic, syndiotactic, and atactic triad fractions.

Theoretical Basis: The Physics of Spectral Simplification

The Problem: Scalar Coupling in Native Acrylonitrile

In non-deuterated acrylonitrile (


) and its polymers, the proton spin system is governed by three non-equivalent nuclei coupled through bonds.
  • Vicinal Coupling (

    
    ):  In the polymer backbone, the methine proton couples strongly with the adjacent methylene protons (
    
    
    
    ), splitting the signal into broad multiplets.
  • Spectral Overlap: The chemical shift dispersion between the

    
    -methine (
    
    
    
    ppm) and
    
    
    -methylene (
    
    
    ppm) is insufficient to prevent overlap, especially given the line broadening inherent to polymer solutions.
The Solution: Deuterium Substitution

Replacing the


-proton with deuterium (Acrylonitrile-2-d) introduces two critical changes to the NMR physics:
  • Removal of Vicinal Coupling: The gyromagnetic ratio of deuterium (

    
    ) is approximately 6.5 times smaller than that of protium (
    
    
    
    ). Consequently, the scalar coupling constant scales down:
    
    
    A typical
    
    
    H-H coupling becomes a
    
    
    H-D coupling, which is often below the linewidth resolution of polymer spectra, effectively "decoupling" the methylene protons.
  • Signal Elimination: The

    
    -proton signal disappears entirely from the 1H spectrum, removing the primary source of interference in the 2.0–3.5 ppm region.
    
Comparative Spin Parameters
ParameterNative Acrylonitrile (

)
Acrylonitrile-2-d (

)
Result
Spin System AMX (Monomer) / Complex (Polymer)

or AB (Monomer) / Simple (Polymer)
Collapse of multiplets
Coupling


Line narrowing

-Signal
Strong MultipletSilent (in 1H NMR)Zero overlap

Experimental Protocol

Workflow Overview

G cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Analysis Start Acrylonitrile (Standard) Exchange D2O Exchange (Cat: DABCO, pH 8) Start->Exchange Purify Distillation (Azeotropic Removal) Exchange->Purify Product Acrylonitrile-2-d (>98% D) Purify->Product Poly Free Radical Polymerization (DMSO-d6, AIBN) Product->Poly Precip Precipitation (Methanol) Poly->Precip Dry Vacuum Dry (50°C, 24h) Precip->Dry NMR_Prep Solvation (DMSO-d6 or NaSCN/D2O) Dry->NMR_Prep Acquire 1H NMR Acquisition (High Temp: 60-90°C) NMR_Prep->Acquire Process Tacticity Calculation Acquire->Process

Figure 1: End-to-end workflow for synthesizing and analyzing deuterated polyacrylonitrile.

Protocol 1: Synthesis of Acrylonitrile-2-d

Rationale: The


-proton of acrylonitrile is sufficiently acidic to undergo exchange with 

in the presence of a tertiary amine catalyst.

Materials:

  • Acrylonitrile (reagent grade, stabilized)

  • Deuterium Oxide (

    
    , >99.8% D)
    
  • DABCO (1,4-Diazabicyclo[2.2.2]octane) or Calcium Oxide (CaO)

  • Hydroquinone (polymerization inhibitor)

Steps:

  • Mixing: In a round-bottom flask, combine acrylonitrile and

    
     in a 1:5 molar ratio.
    
  • Catalysis: Add 1-2 mol% DABCO.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Note: Do not heat significantly to avoid spontaneous polymerization.

  • Separation: The mixture will be biphasic. Separate the organic layer.

  • Iteration: Repeat the exchange (Steps 1-4) two additional times with fresh

    
     to drive enrichment >98%.
    
  • Purification: Dry the organic layer over anhydrous

    
    . Distill the product (bp 77°C) under nitrogen, adding a trace of hydroquinone to the receiving flask.
    
  • Validation: Acquire a 1H NMR of the monomer. The multiplet at

    
     (trans) and 
    
    
    
    (cis) should collapse into two clean doublets (coupling only to each other,
    
    
    ), and the
    
    
    -proton signal at
    
    
    should be absent.
Protocol 2: NMR Acquisition of Deuterated Polymer

Rationale: PAN is rigid. High-temperature acquisition increases chain mobility, narrowing linewidths for accurate integration.

Parameters:

  • Instrument: 400 MHz or higher (600 MHz recommended for triad resolution).

  • Solvent: DMSO-d6 (standard) or 50% NaSCN in

    
     (for high MW polymers).
    
  • Temperature: 60-90°C (Critical for resolution).

  • Pulse Sequence: Standard 1H pulse (zg30).

  • Relaxation Delay (D1): 5 seconds (ensures full relaxation of backbone protons).

  • Scans: 64–128.

Data Interpretation & Tacticity Analysis

In the spectrum of Poly(acrylonitrile-2-d) , the only signals observed are from the


-methylene (

) group. These signals are sensitive to the stereochemical environment of the neighboring nitrile groups.
Stereochemical Assignments

The methylene signal splits into chemically distinct shifts based on the "dyad" (two monomer units) and "tetrad" configurations.

Structure (Dyad)ConfigurationChemical Shift (ppm in DMSO)Appearance
Racemic (r) Syndiotactic

Single dominant peak (or fine structure)
Meso (m) Isotactic

Two doublets (AB system due to diastereotopic protons)
Calculation Formula

Because the


-proton signal is removed, the integration of the methylene region is purely quantitative.

Let


 be the area of the meso (isotactic) peak region.
Let 

be the area of the racemic (syndiotactic) peak region.


Note: In standard PAN, this calculation requires deconvolution software to subtract the overlapping methine signal. With Acrylonitrile-2-d, it is a direct integration.

Troubleshooting & Validation

Issue: Residual


-proton signal. 
  • Cause: Incomplete D-exchange during synthesis.

  • Fix: Check the integration of the residual peak at

    
     ppm. If 
    
    
    
    of the methylene integral, re-exchange the monomer.

Issue: Broad Lines despite deuteration.

  • Cause: Polymer aggregation or high viscosity.

  • Fix: Increase probe temperature to 90°C or decrease polymer concentration to

    
    .
    

References

  • Kamide, K., et al. (1981). "Stereoregularity of Polyacrylonitrile Determined by 1H- and 13C-NMR." Polymer Journal.

  • Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press. (Standard text for polymer NMR methodology).
  • Grover, G. S., & Kaplan, S. (1990). "High-Resolution NMR of Acrylonitrile Copolymers." Journal of Applied Polymer Science.

  • Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. Marcel Dekker. (Reference for chemical shifts).
Method

Determining Deuterium Incorporation in Polymers: An Application and Protocol Guide for Researchers

Introduction: The Significance of Deuterium Labeling in Polymer Science and Drug Development The strategic replacement of hydrogen with its stable isotope, deuterium (²H or D), in polymeric materials has emerged as a pow...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Deuterium Labeling in Polymer Science and Drug Development

The strategic replacement of hydrogen with its stable isotope, deuterium (²H or D), in polymeric materials has emerged as a powerful tool across various scientific disciplines, from fundamental polymer physics to advanced drug development. Deuterated polymers, where specific or all protium (¹H) atoms are substituted with deuterium, exhibit subtle yet significant changes in their physicochemical properties. These alterations, stemming from the increased mass of deuterium and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, provide unique advantages.

In drug development, deuterium labeling can favorably alter the metabolic profile of polymer-based drug delivery systems or polymeric drugs themselves. This "deuterium effect" can slow down metabolic degradation, leading to improved pharmacokinetic properties, such as a longer half-life and reduced dosing frequency, ultimately enhancing therapeutic efficacy and patient compliance.[1] For researchers and scientists, deuterated polymers serve as invaluable probes for elucidating reaction mechanisms, polymer chain dynamics, and intermolecular interactions. The distinct spectroscopic signatures of deuterium-labeled compounds are leveraged in various analytical techniques to gain deeper structural and functional insights that are often inaccessible with their non-deuterated counterparts.[2]

This comprehensive guide provides detailed application notes and protocols for the three primary analytical techniques used to determine the extent and location of deuterium incorporation in polymers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. As a senior application scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring that researchers can confidently apply these techniques in their own laboratories.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for determining deuterium incorporation is contingent upon several factors, including the specific research question, the nature of the polymer, the required level of detail (e.g., site-specificity vs. bulk incorporation), and the available instrumentation. The following table provides a comparative summary of the key analytical techniques.

Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. ¹H NMR detects the disappearance of proton signals, while ²H NMR directly detects the deuterium signals.Site-specific deuterium incorporation, quantitative analysis of incorporation levels, structural elucidation.Provides detailed structural information, non-destructive, highly quantitative with proper controls.[3][4]Lower sensitivity for ²H nucleus, requires soluble samples, complex spectra for some polymers.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules. Deuterium incorporation leads to a predictable mass shift.Overall deuterium incorporation percentage, distribution of deuterated species, confirmation of molecular weight.[6][7]High sensitivity, suitable for a wide range of polymers (including insoluble ones with MALDI), provides molecular weight information.[6][8]Can be destructive, may not provide site-specific information, fragmentation can complicate analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. The C-D bond has a characteristic vibrational frequency distinct from the C-H bond.Qualitative and quantitative assessment of deuterium incorporation, monitoring of specific functional groups.Rapid and simple analysis, non-destructive, can be used for solid and liquid samples, compatible with imaging techniques (AFM-IR).[9][10]Lower sensitivity compared to NMR and MS, overlapping peaks can complicate quantification, less detailed structural information.[11]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Site-Specific Analysis

NMR spectroscopy stands as the most powerful and informative technique for determining deuterium incorporation in polymers, offering unparalleled detail about the precise location and extent of labeling.[3][12] The methodology can be approached in two ways: ¹H NMR, which indirectly quantifies deuterium incorporation by observing the reduction in the integral of proton signals, and ²H NMR, which directly detects the deuterium nuclei.

A. Quantitative ¹H NMR Spectroscopy Protocol

This protocol is particularly useful for determining the overall percentage of deuterium incorporation when a non-deuterated internal standard is used.

Rationale: By comparing the integral of a specific proton signal in the deuterated polymer to the integral of a known amount of an internal standard, the degree of proton replacement (and thus deuterium incorporation) can be accurately calculated.

Experimental Workflow:

Figure 2: Workflow for quantitative ²H NMR analysis.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 10-50 mg of the deuterated polymer in a non-deuterated solvent. Using a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum. * Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire the ²H NMR spectrum. Due to the lower gyromagnetic ratio and quadrupolar nature of the deuterium nucleus, a larger number of scans is typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to different deuterium environments. The relative integrals provide the ratio of deuterium incorporation at different sites within the polymer.

II. Mass Spectrometry: A Sensitive Tool for Bulk Deuterium Analysis

Mass spectrometry is a highly sensitive technique that provides information on the overall deuterium incorporation by measuring the mass-to-charge ratio of the polymer chains. [6][7]For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often the method of choice due to its ability to analyze high molecular weight compounds with minimal fragmentation. [8]

MALDI-TOF Mass Spectrometry Protocol

Rationale: MALDI-TOF MS allows for the determination of the molecular weight distribution of the polymer. By comparing the mass spectra of the deuterated and non-deuterated polymers, the mass shift due to deuterium incorporation can be determined, from which the average number of deuterium atoms per polymer chain and the overall percentage of incorporation can be calculated.

Experimental Workflow:

Figure 3: Workflow for MALDI-TOF MS analysis.

Detailed Protocol:

  • Sample Preparation (Dried-Droplet Method):

    • Matrix Selection: Choose a suitable matrix that absorbs the laser energy and promotes ionization of the polymer. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). [13] * Cationizing Agent: For many synthetic polymers, a cationizing agent (e.g., sodium trifluoroacetate, silver trifluoroacetate) is added to promote the formation of singly charged ions. * Solution Preparation: Prepare separate solutions of the polymer (e.g., 1 mg/mL in THF), the matrix (e.g., 10 mg/mL in THF), and the cationizing agent (e.g., 1 mg/mL in THF).

    • Mixing and Spotting: Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:50:1 v/v/v). Pipette a small volume (0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.

  • Instrumental Parameters:

    • Use a MALDI-TOF mass spectrometer in positive ion mode.

    • Optimize the laser intensity to achieve good signal intensity with minimal fragmentation.

  • Data Analysis:

    • Identify the series of peaks corresponding to the polymer, where each peak represents a different chain length (oligomer).

    • Determine the mass of the repeating unit from the mass difference between adjacent peaks.

    • Compare the mass spectrum of the deuterated polymer with that of a non-deuterated analogue.

    • Calculation of Deuterium Incorporation: The average number of deuterium atoms per chain (n_D) can be calculated from the mass shift:

      n_D = (m_D - m_H) / (mass_D - mass_H)

      Where:

      • m_D is the mass of a specific oligomer peak in the deuterated polymer spectrum.

      • m_H is the mass of the corresponding oligomer peak in the non-deuterated polymer spectrum.

      • mass_D is the mass of a deuterium atom.

      • mass_H is the mass of a protium atom.

      The percentage of deuterium incorporation can then be estimated by dividing n_D by the total number of exchangeable protons in the polymer chain and multiplying by 100. More sophisticated calculations can be performed by analyzing the isotopic distribution of the peaks. [14][15]

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Method for Functional Group Analysis

FTIR spectroscopy is a quick and straightforward method for confirming the presence of deuterium in a polymer. [10]It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. The C-D bond has a characteristic stretching vibration at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H bond (around 2800-3000 cm⁻¹), making it easily distinguishable. [9][11]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

Rationale: ATR-FTIR is a convenient technique for analyzing solid polymer samples with minimal to no sample preparation. [16]By measuring the intensity of the C-D stretching band, a quantitative or semi-quantitative assessment of deuterium incorporation can be made, often by creating a calibration curve with standards of known deuterium content.

Experimental Workflow:

Figure 4: Workflow for ATR-FTIR analysis.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place the solid polymer sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrumental Parameters:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 64 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Identify the C-D stretching vibration band (around 2100-2300 cm⁻¹) and a characteristic C-H stretching band of the polymer.

    • Perform baseline correction and calculate the area of both peaks.

    • Quantitative Analysis: For quantitative determination, a calibration curve must be prepared using polymer standards with known percentages of deuterium incorporation. Plot the ratio of the C-D peak area to the C-H peak area against the known deuterium content. The deuterium incorporation of an unknown sample can then be determined from this calibration curve. [11]

Conclusion: A Multi-faceted Approach to a Critical Analytical Challenge

The accurate determination of deuterium incorporation in polymers is paramount for advancing research in materials science and drug development. This guide has provided detailed protocols and the underlying scientific principles for the three most common and powerful analytical techniques: NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. While NMR offers unparalleled site-specific information, MS provides high sensitivity for bulk analysis, and FTIR allows for rapid screening. The choice of method will ultimately depend on the specific analytical needs of the researcher. In many cases, a combination of these techniques will provide the most comprehensive and validated understanding of the deuterated polymer system. By following the detailed protocols and understanding the rationale behind the experimental choices presented herein, researchers, scientists, and drug development professionals can confidently and accurately characterize their deuterated polymeric materials, paving the way for new discoveries and innovations.

References

  • Giraudeau, P., Akoka, S., & Remaud, G. S. (2014). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 86(15), 7790–7797. [Link]

  • Ahner, J., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education, 101(8), 3025-3033. [Link]

  • Remaud, G. S., et al. (2012). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Request PDF. [Link]

  • Prine, N., et al. (2023). Enabling Quantitative Analysis of Complex Polymer Blends by Infrared Nanospectroscopy and Isotopic Deuteration. Nanoscale, 15(16), 7434-7442. [Link]

  • Prine, N., et al. (2023). (PDF) Enabling Quantitative Analysis of Complex Polymer Blends by Infrared Nanospectroscopy and Isotopic Deuteration. ResearchGate. [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. [Link]

  • University of Delaware Mass Spectrometry Facility. (2023). MALDI-TOF Polymer Analysis Guide. [Link]

  • Saalwächter, K. (2019). Chapter 1: Applications of NMR in Polymer Characterization – An Introduction. In New Developments in NMR No. 12: Polymer Characterization by NMR (pp. 1-46). Royal Society of Chemistry. [Link]

  • Lyneis, C. M., et al. (2000). Determination of Deuterium in Water Samples by Nuclear Reaction Method. Proceedings of EPAC 2000. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • Montaudo, G., & Lattimer, R. P. (2002). Characterization of synthetic polymers by MALDI-MS. Journal of Mass Spectrometry, 37(11), 1171-1193. [Link]

  • Stein, T. P. (1990). Techniques for determining total body water using deuterium oxide. NASA Technical Reports Server. [Link]

  • Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 246-253. [Link]

  • Do, C., & Hong, K. (2021). Deuteration and Polymers: Rich History with Great Potential. Macromolecules, 54(8), 3555-3584. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ASTM International. (2018). ASTM D888-18, Standard Test Methods for Dissolved Oxygen in Water. [Link]

  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]

  • PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. [Link]

  • Waters Corporation. (n.d.). Polymer Analysis by MALDI-Tof MS. [Link]

  • Lockwood, D., & Angeloski, S. (2024). DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics, 16(1), 36. [Link]

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • Prine, N., et al. (2023). Enabling quantitative analysis of complex polymer blends by infrared nanospectroscopy and isotopic deuteration. OSTI.GOV. [Link]

  • Engen, J. R., et al. (2015). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. Analytical chemistry, 87(15), 7790–7797. [Link]

  • Li, Y., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 686035. [Link]

  • Specac. (2024, September 3). Polymer identification made easy: Using ATR-FTIR and KnowItAll Material Library [Video]. YouTube. [Link]

  • Pirali, T., et al. (2019). Establishment of the deuterium oxide dilution method as a new possibility for determining the transendothelial water permeability. Scientific Reports, 9(1), 1-13. [Link]

  • Technische Universität Wien. (n.d.). Using LA-ICP-MS for the determination of deuterium in an effort to analyze water absorption by thin polymer films. reposiTUm. [Link]

  • Hardy, R. C., & Cottington, R. L. (1949). Viscosity of deuterium oxide and water in the range 5° to 125° C. Journal of Research of the National Bureau of Standards, 42(6), 573-578. [Link]

  • White, J. L. (1995). 2D NMR STUDIES OF SYNTHETIC POLYMERS. ISMAR. [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming challenges in analyzing Acrylonitrile-2-d data

Topic: Overcoming Challenges in Analyzing Acrylonitrile-2-d Data Technical Support Center | Application Note #AN-2026-D Status: Active | Last Updated: February 4, 2026 Audience: Analytical Chemists, DMPK Researchers, Pol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Analyzing Acrylonitrile-2-d Data Technical Support Center | Application Note #AN-2026-D Status: Active | Last Updated: February 4, 2026 Audience: Analytical Chemists, DMPK Researchers, Polymer Scientists

Executive Summary

Acrylonitrile-2-d (CAS 4635-82-9) is a critical isotopic tool for elucidating the metabolic fate of acrylonitrile (AN) and resolving complex polymer microstructures. However, the substitution of the alpha-proton with deuterium introduces unique analytical anomalies—ranging from "silent" NMR signals to unexpected chromatographic shifts—that often mimic experimental error.

This guide addresses these specific failure modes. It synthesizes troubleshooting protocols for NMR spectroscopy, Mass Spectrometry (MS), and sample handling, grounded in mechanistic causality.

Part 1: Sample Integrity & Handling

The Challenge: Users frequently report inconsistent concentration data or "disappearing" compound during time-course experiments.

Q1: Why does my Acrylonitrile-2-d concentration drop rapidly in non-reactive controls?

Diagnosis: Volatility-induced loss or spontaneous polymerization. Acrylonitrile-2-d is highly volatile (bp 77 °C) and a potent Michael acceptor. Standard septum vials often fail after multiple punctures, and trace bases on glassware can trigger anionic polymerization, which is often invisible (no precipitate initially) but consumes the monomer.

Troubleshooting Protocol:

  • The "Cold-Spike" Technique: Never prepare stock solutions at room temperature. Chill the solvent (e.g.,

    
     or Methanol) to 0°C before adding the analyte.
    
  • Glassware pH: Pre-rinse all glassware with dilute acid (0.1N HCl) followed by acetone/drying to neutralize surface silanols or alkaline residues that catalyze polymerization.

  • Stabilizer Verification: Commercial Acrylonitrile-2-d is often stabilized with MEHQ (4-methoxyphenol).[1] If you remove this (via flash chromatography) for polymerization studies, the monomer must be used immediately or stored at -80°C.

Part 2: NMR Spectroscopy Troubleshooting

The Challenge: The deuterium label simplifies the proton spectrum but complicates the carbon spectrum, leading to assignment errors.

Q2: My NMR spectrum shows "missing" splitting patterns. Is my probe broken?

Diagnosis: No. You are observing the decoupling effect of the deuterium substitution. In non-deuterated acrylonitrile (


), the vinyl protons form a complex AMX or ABX system due to coupling with the alpha-proton (

). In Acrylonitrile-2-d (

), the

is replaced by D (

).

Spectral Features Table:

FeatureStandard Acrylonitrile (

)
Acrylonitrile-2-d (

)
Alpha Position Multiplet (approx. 6.2 ppm)Silent in

(observable in

NMR)
Beta Protons (

)
Doublets of Doublets (large

+ small

)
Singlets (or broadened doublets)
Coupling Constants

,


(vicinal) = 0 Hz . Only

remains.

Alpha Signal
Sharp Singlet (approx. 108 ppm)1:1:1 Triplet (

)

Corrective Action:

  • Do not integrate the 6.0–6.5 ppm region expecting 1H.

  • Look for line broadening on the beta-protons (

    
    ). Deuterium has a quadrupole moment that accelerates relaxation (
    
    
    
    ), broadening the signals of attached or geminal nuclei.
Q3: How do I calculate D-incorporation percentage accurately?

Protocol:

  • Acquire a quantitative

    
     NMR (qNMR) with a relaxation delay 
    
    
    
    .
  • Use an internal standard (e.g., Dimethyl sulfone) with a distinct singlet.

  • Integrate the residual alpha-proton peak (if any) at ~6.2 ppm.

  • Integrate the beta-proton signals (~5.6–6.0 ppm).

  • Calculation:

    
    
    
Visualization: NMR Assignment Workflow

NMR_Workflow Start Start: Unknown Spectrum Analysis CheckH Check 1H Region (6.0-6.5 ppm) Start->CheckH NoSignal No Signal at 6.2 ppm (Alpha-H absent) CheckH->NoSignal Silent YesSignal Signal Detected CheckH->YesSignal Peak Visible SignalPresent Signal Present? CheckBeta Check Beta Protons (5.5-6.0 ppm) NoSignal->CheckBeta CalculatePurity Calculate %D Incorporation (Ratio Alpha/Beta Integrals) YesSignal->CalculatePurity Quantify Residual H Splitting Analyze Splitting CheckBeta->Splitting Singlets Singlets/Broad features = Acrylonitrile-2-d Splitting->Singlets Multiplets Complex Multiplets = Protonated Contamination Splitting->Multiplets CarbonNMR Run 13C NMR (Proton Decoupled) Singlets->CarbonNMR AlphaCarbon Check Alpha Carbon (~108 ppm) CarbonNMR->AlphaCarbon Triplet 1:1:1 Triplet (J_CD ~24Hz) CONFIRMED 2-d AlphaCarbon->Triplet Singlet Sharp Singlet = Standard AN AlphaCarbon->Singlet

Caption: Logical decision tree for confirming Acrylonitrile-2-d identity and purity using 1H and 13C NMR features.

Part 3: Mass Spectrometry & Metabolic Tracing

The Challenge: Interpreting mass shifts in metabolites (e.g., Glutathione adducts) when the deuterium label might be chemically unstable.

Q4: I see an M+1 shift in my GSH adduct. Did the label survive?

Analysis: Acrylonitrile reacts with Glutathione (GSH) via Michael addition.

  • Reaction:

    
    
    
  • Mechanism: The sulfur attacks the beta-carbon (

    
    ). A proton (from solvent/water) adds to the alpha-carbon (
    
    
    
    ).
  • Result: The resulting adduct contains the original Deuterium plus a new Proton.

    • Standard Adduct Mass:

      
      [1]
      
    • 2-d Adduct Mass:

      
       (The D is retained).
      
  • Troubleshooting: If you see

    
     (no shift), your starting material lost Deuterium before conjugation (likely exchange in acidic media) or you are misidentifying the peak.
    
Q5: Why is the retention time of the deuterated analog different?

Diagnosis: Deuterium Isotope Effect on Chromatography. C-D bonds are shorter and less polarizable than C-H bonds.

  • Reverse Phase (HPLC/LC-MS): Deuterated compounds often elute slightly earlier than their protium counterparts due to reduced hydrophobic interaction strength, though this effect is minimal for small molecules like AN.

  • Gas Chromatography (GC): Inverse isotope effects can occur, but typically, deuterated isotopologues separate slightly.

  • Action: Do not rely solely on retention time matching with a non-deuterated standard. Use MS/MS transitions for confirmation.

Visualization: Metabolic Fate & MS Logic

MS_Logic cluster_warning Critical Checkpoint Input Acrylonitrile-2-d (M = 54) CYP2E1 Oxidation (CYP2E1) Input->CYP2E1 GSH Conjugation (GSH) Input->GSH Epoxide Cyanoethylene Oxide-d (Unstable) CYP2E1->Epoxide Epoxidation Adduct GSH-Adduct (GS-CH2-CHD-CN) GSH->Adduct Michael Addition Cyanide Cyanide Release (Loss of Carbon Scaffold) Epoxide->Cyanide Hydrolysis/Breakdown MassShift Mass Shift: +1 Da (D retained on alpha-C) Adduct->MassShift MS Detection

Caption: Metabolic pathways of Acrylonitrile-2-d showing retention of the D-label in GSH conjugation versus loss in cyanide formation.

References

  • Santa Cruz Biotechnology. Acrylonitrile-2-d Product Data Sheet. CAS 4635-82-9.[2] Link

  • Sumner, S. C., et al. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice. Chemical Research in Toxicology. Link

  • Kedderis, G. L., et al. (1993). A kinetic analysis of the interaction of acrylonitrile with hepatic cytochrome P-450. Chemical Research in Toxicology. (Mechanistic basis for CYP2E1 oxidation).[3]

  • Ghanem, A. (2018).[4] Trends in 2D NMR for Polymer Analysis. (General reference for NMR of vinyl polymers).

  • ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds. Link

Sources

Reference Data & Comparative Studies

Validation

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using Acrylonitrile-2-d

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical exploration of the Kinetic Isotope Effect (KIE) and its application in mechanistic studies, wit...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the Kinetic Isotope Effect (KIE) and its application in mechanistic studies, with a specific focus on the utility of Acrylonitrile-2-d as a valuable probe. As Senior Application Scientists, we aim to furnish you with not just procedural steps, but also the underlying scientific rationale to empower your experimental design and data interpretation.

The Kinetic Isotope Effect: A Powerful Mechanistic Probe

The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] This effect arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break.[2][3] The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (k_L) to the heavy isotopologue (k_H), provides profound insights into the rate-determining step (RDS) of a reaction.[1]

Deuterium (²H or D), being twice the mass of protium (¹H), exhibits a significantly larger KIE compared to heavier atoms, making it a highly sensitive probe for reactions involving C-H bond cleavage.[4] A primary KIE is observed when the bond to the isotope is broken or formed in the RDS, while a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking/formation but influences the vibrational environment of the transition state.[5][6]

Acrylonitrile-2-d: A Versatile Tool for Mechanistic Elucidation

Acrylonitrile (CH₂=CHCN) is a versatile organic molecule that participates in a wide array of chemical transformations, including enzymatic oxidation, Michael additions, Diels-Alder reactions, and polymerizations.[1][7][8][9] The strategic placement of a deuterium atom at the C2 position (Acrylonitrile-2-d) creates a powerful tool to investigate the mechanisms of these reactions.

The primary utility of Acrylonitrile-2-d lies in its ability to probe reactions where the C-H bond at the 2-position is directly involved or where changes in hybridization at this center occur during the rate-determining step.

Comparison with Other Probes:

While other isotopic labels like ¹³C or ¹⁵N can be incorporated into acrylonitrile, deuterium labeling at the C2 position offers distinct advantages for studying many of its reactions. The magnitude of the deuterium KIE is typically much larger and therefore easier to measure accurately compared to heavy-atom KIEs.[4] For instance, in an enzymatic oxidation that involves hydrogen abstraction from the C2 position, a significant primary deuterium KIE would be expected, providing strong evidence for this step being rate-limiting. In contrast, a ¹³C KIE at the same position might be too small to measure reliably.

Experimental Design for KIE Studies with Acrylonitrile-2-d

The choice of experimental design is crucial for obtaining meaningful KIE data. Two primary methods are employed:

  • Non-competitive (Parallel) Experiments: The rates of reaction for unlabeled acrylonitrile and Acrylonitrile-2-d are measured in separate, parallel experiments.[4]

  • Competitive Experiments: A mixture of unlabeled acrylonitrile and Acrylonitrile-2-d is used in a single reaction. The relative consumption of the two isotopologues or the isotopic composition of the product is measured over time.[4]

Competitive experiments are generally more precise as they eliminate potential errors arising from variations in reaction conditions between two separate experiments.[10]

Experimental Workflow: A Visual Guide

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Synthesize or Procure Acrylonitrile-2-d B Prepare Reactant Mixture (Labeled and Unlabeled) A->B C Initiate Reaction (e.g., add enzyme, catalyst) B->C D Monitor Reaction Progress (Time points) C->D E Quench Reaction D->E F Isolate Reactants/Products E->F G Determine Isotopic Ratio (NMR or MS) F->G H Calculate KIE G->H

Caption: General workflow for a competitive KIE experiment.

Case Study: Investigating the Mechanism of Cytochrome P450-Mediated Epoxidation of Acrylonitrile

The metabolic activation of acrylonitrile to the genotoxic epoxide, 2-cyanoethylene oxide, is primarily catalyzed by cytochrome P450 enzymes.[11] The exact mechanism of oxygen transfer and whether C-H bond cleavage is rate-limiting is a subject of ongoing research. Acrylonitrile-2-d can be a pivotal tool in these investigations.

Hypothetical Experimental Data:
Reaction TypeSubstrate(s)Observed k_H/k_DInterpretation
Non-Competitive Acrylonitrile & Acrylonitrile-2-d (separate reactions)1.1 ± 0.1Suggests C-H bond at C2 is not broken in the rate-determining step.
Competitive Mixture of Acrylonitrile & Acrylonitrile-2-d4.5 ± 0.2Indicates a significant primary KIE; C-H bond cleavage at C2 is likely part of the rate-determining step.

A significant primary KIE (e.g., k_H/k_D > 2) would strongly suggest that the mechanism involves a rate-determining hydrogen abstraction from the C2 position by the activated oxygen species of the P450 enzyme. A small or non-existent KIE (k_H/k_D ≈ 1) would point towards a concerted mechanism where C-O bond formation is the rate-limiting step, or a pre-equilibrium step before the C-H bond cleavage is rate-limiting.

Detailed Experimental Protocols

Protocol 1: Synthesis of Acrylonitrile-2-d (Conceptual)

This is a conceptual protocol as the direct synthesis might require specialized reagents and conditions. Researchers should consult literature for specific synthetic routes for deuterated vinyl compounds.

  • Starting Material: A suitable precursor such as 2-bromoacrylonitrile or a protected cyanohydrin derivative.

  • Deuterium Source: A deuterium-donating reagent like deuterium gas (D₂), a deuterated reducing agent (e.g., NaBD₄), or D₂O under specific catalytic conditions.

  • Reaction: The reaction would likely involve a catalytic reduction or a substitution reaction where a hydrogen atom at the C2 position is replaced by a deuterium atom.

  • Purification: Purification of the resulting Acrylonitrile-2-d would be crucial to remove any unreacted starting material or protio-acrylonitrile. This can be achieved through distillation or preparative gas chromatography.

  • Characterization: The extent of deuteration and the position of the label must be confirmed using NMR (¹H and ²H NMR) and Mass Spectrometry.[12][13]

Protocol 2: Competitive KIE Measurement by GC-MS
  • Reaction Setup: In a reaction vessel, combine a known ratio (e.g., 1:1) of acrylonitrile and Acrylonitrile-2-d with the other reactants (e.g., buffer, enzyme, catalyst).

  • Reaction Initiation and Monitoring: Initiate the reaction and take aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes). Quench the reaction in each aliquot immediately.

  • Sample Preparation: Extract the unreacted acrylonitrile from each quenched aliquot using a suitable organic solvent.

  • GC-MS Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS). The GC will separate acrylonitrile from other components. The MS will detect the molecular ions of both unlabeled acrylonitrile (m/z 53) and Acrylonitrile-2-d (m/z 54).

  • Data Analysis: Determine the ratio of the peak areas for the two isotopologues at each time point. The KIE can be calculated from the change in this ratio as the reaction progresses.[14]

Logical Relationship in KIE Interpretation

G A Measure k_H/k_D B k_H/k_D > 2 (Significant Primary KIE) A->B  Observed C k_H/k_D ≈ 1 (No Significant KIE) A->C  Observed F Secondary KIE (k_H/k_D ≠ 1 but < 2) A->F  Observed D C-H bond breaking/formation in RDS B->D  Implies E C-H bond breaking/formation NOT in RDS C->E  Implies G Change in hybridization or steric environment at C2 in RDS F->G  Suggests

Caption: Interpreting KIE values to deduce reaction mechanisms.

Safety Considerations

Acrylonitrile is a flammable, toxic, and carcinogenic substance.[15][16][17] All work with acrylonitrile and its deuterated analogue must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[18][19] Researchers must be familiar with the Safety Data Sheet (SDS) for acrylonitrile before handling it.

Conclusion

Kinetic isotope effect studies using Acrylonitrile-2-d offer a powerful and nuanced approach to dissecting reaction mechanisms. By carefully designing experiments and interpreting the resulting KIE data, researchers can gain invaluable insights into the rate-determining steps of complex chemical and biological transformations. This guide provides a foundational framework for employing Acrylonitrile-2-d as a mechanistic probe, empowering scientists to advance their understanding of fundamental reaction pathways.

References

  • Wikipedia. Kinetic isotope effect. [Link]

  • Mahmoud, A. R. (2025). Kinetic Isotope Effects in Organic and Biological Reactions.
  • Kagawa University Academic Information Repository. Synthesis of Acrylonitrile. [Link]

  • DeTuri, M. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. PubMed.
  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
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  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • NIH. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes.
  • Gómez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.
  • Leclair, A. (2020).
  • Lee, W.-P., & Lee, I. (2013). Large Temperature Dependence of Large Kinetic Isotope Effects of Multistep Hydride Reduction of p‑Chloranil by NADH Models in Acetonitrile: Proton Tunneling within Loose Radical Ion-Pairs. PubMed Central.
  • Gao, Y., & Anderson, V. E. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules.
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  • Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting.
  • Wang, L., et al. (2011). Theoretical study on the gas phase reaction of acrylonitrile with a hydroxyl radical. Physical Chemistry Chemical Physics.
  • Guengerich, F. P., et al. (1991). Role of cytochrome P450 IIE1 in the metabolism of acrylonitrile to cyanide. Chemical Research in Toxicology.
  • ResearchGate. (2019). Investigation into thiol-(meth)
  • Occupational Safety and Health Administration. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrylonitrile.
  • ResearchGate. (2012).
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  • ResearchGate. (2003). Kinetic studies on free radical polymerization of acrylonitrile, initiated by chloramine‐T/hydrogen peroxide redox system.
  • MDPI. (2019).
  • Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction.
  • INEOS Group. Acrylonitrile. [Link]

  • PubMed. (2008). Deuterium NMR study of molecular dynamics and phase transition in acetonitrile crystal.
  • RSC Publishing. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides.
  • PubMed Central. (1979).
  • University of Groningen. (2022).
  • Chemos GmbH&Co.KG.
  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • ACS Publications. (2018). Structural Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects of the NADH/NAD+ Model Reactions in Acetonitrile: Charge-Transfer Complex Tightness Is a Key.
  • ResearchGate. (2018). Production of Acrylonitrile.
  • UV+EB Technology. (2023).
  • Imaging.org.
  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in NMR Spectroscopy.
  • ChemRxiv. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry.
  • X-Chem. Flow Chemistry for Contemporary Isotope Labeling.
  • INEOS. Acrylonitrile.
  • UNC Chemistry Department. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells.
  • ACS Publications. (2012).
  • Wiley Online Library. (2020).
  • MDPI. (2020).
  • Beilstein Journals. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
  • DRUM - University of Maryland. (2023). New method for kinetic isotope effect measurements.

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Comparative

A Comparative Guide to the Synthetic Routes of Acrylonitrile-2-d for Advanced Research Applications

This guide provides an in-depth comparison of the primary synthetic routes to Acrylonitrile-2-d, a crucial deuterated building block in various research and development sectors, including drug discovery and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary synthetic routes to Acrylonitrile-2-d, a crucial deuterated building block in various research and development sectors, including drug discovery and materials science. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of direct deuteration versus multi-step synthesis, offering researchers the critical insights needed to select the optimal route for their specific applications.

Introduction: The Significance of Acrylonitrile-2-d

Acrylonitrile-2-d (CH₂=CDCN) is a stable isotope-labeled version of acrylonitrile, where the hydrogen atom at the second carbon position is replaced with deuterium. This isotopic substitution is invaluable for a range of scientific applications. In pharmaceutical research, deuterium labeling can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. In materials science, deuterated monomers like Acrylonitrile-2-d are utilized to probe reaction mechanisms and elucidate polymer structures through techniques such as neutron scattering. Given its utility, the efficient and selective synthesis of high-purity Acrylonitrile-2-d is of paramount importance.

This guide will compare two principal synthetic strategies:

  • Direct H/D Exchange: A single-step process involving the direct replacement of the vinylic proton in acrylonitrile with a deuterium atom from a deuterium source.

  • Multi-step Synthesis from a Deuterated Precursor: A two-step approach that involves the synthesis of a deuterated intermediate, 2-deuteroacrolein, followed by its conversion to Acrylonitrile-2-d.

Route 1: Direct Deuteration via Base-Catalyzed H/D Exchange

The direct deuteration of acrylonitrile represents the most atom-economical approach to Acrylonitrile-2-d. This method leverages the acidity of the vinylic proton at the C2 position, which can be abstracted by a suitable base to form a carbanionic intermediate. Quenching of this intermediate with a deuterium source, typically deuterium oxide (D₂O), results in the desired deuterated product.

Mechanism and Rationale

The mechanism of the base-catalyzed hydrogen-deuterium exchange is a well-established acid-base equilibrium. The electron-withdrawing nitrile group increases the acidity of the adjacent vinylic proton, making it susceptible to removal by a base. The choice of base is critical; it must be strong enough to deprotonate acrylonitrile but not so strong as to induce polymerization or other side reactions.

G cluster_1 Deprotonation cluster_2 Deuteration Acrylonitrile Acrylonitrile Carbanion Carbanionic Intermediate Acrylonitrile->Carbanion + Base Acrylonitrile_2_d Acrylonitrile-2-d Carbanion->Acrylonitrile_2_d + D₂O Base Base (e.g., OD⁻) HB HB⁺ D2O D₂O HOD HOD

Caption: Mechanism of base-catalyzed H/D exchange for Acrylonitrile-2-d synthesis.

Experimental Protocol: Direct Deuteration

A notable example of this approach is the synthesis of 2-d-acrylamide, which proceeds through the in-situ formation of Acrylonitrile-2-d.[1] While the intermediate is not isolated in this specific procedure, the high isotopic enrichment of the final product (98.4%) indicates a highly efficient deuteration of acrylonitrile.[1]

Materials:

  • Acrylonitrile

  • Deuterium oxide (D₂O)

  • Base catalyst (e.g., sodium deuteroxide in D₂O)

  • Anhydrous solvent (e.g., dioxane)

  • Quenching agent (e.g., DCl in D₂O)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a solution of acrylonitrile in anhydrous dioxane, add a catalytic amount of a freshly prepared solution of sodium deuteroxide in D₂O.

  • Stir the reaction mixture at room temperature and monitor the progress of the H/D exchange by ¹H NMR spectroscopy.

  • Upon completion, neutralize the reaction mixture with a solution of DCl in D₂O.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude Acrylonitrile-2-d.

  • Purify the product by distillation.

Route 2: Multi-step Synthesis via 2-Deuteroacrolein

This approach involves the initial preparation of a deuterated building block, 2-deuteroacrolein, which is then converted to Acrylonitrile-2-d in a subsequent step. This strategy offers the potential for high isotopic purity, contingent on the successful synthesis of the deuterated intermediate.

Step 1: Synthesis of 2-Deuteroacrolein

A plausible and effective method for the synthesis of 2-deuteroacrolein is the Wittig reaction.[2][3] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide to form an alkene.[2] For the synthesis of 2-deuteroacrolein, a deuterated phosphonium ylide can be reacted with formaldehyde.

Proposed Protocol: Wittig Reaction for 2-Deuteroacrolein

  • Preparation of the Deuterated Phosphonium Ylide:

    • React (bromomethyl)triphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., THF) to form the corresponding ylide.

    • Quench the ylide with D₂O to generate the deuterated phosphonium salt.

    • Treatment of the deuterated phosphonium salt with a strong base will yield the deuterated ylide.

  • Wittig Reaction:

    • React the in-situ generated deuterated phosphonium ylide with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in an appropriate solvent.

    • The reaction will produce 2-deuteroacrolein and triphenylphosphine oxide as a byproduct.

    • Isolate and purify the 2-deuteroacrolein, for instance, by distillation.

G Deuterated_Ylide Deuterated Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Deuterated_Ylide->Oxaphosphetane + Formaldehyde Formaldehyde Formaldehyde Deuteroacrolein 2-Deuteroacrolein Oxaphosphetane->Deuteroacrolein Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Proposed Wittig reaction for the synthesis of 2-deuteroacrolein.

Step 2: Ammoxidation of 2-Deuteroacrolein

The conversion of acrolein to acrylonitrile is a well-established industrial process known as ammoxidation.[4][5] This catalytic gas-phase reaction involves the reaction of acrolein with ammonia and oxygen over a solid catalyst.

Protocol: Ammoxidation of 2-Deuteroacrolein

Catalyst: Typically, a mixed metal oxide catalyst, often containing molybdenum and bismuth, is employed.[5]

Reaction Conditions:

  • The reaction is carried out in a fixed-bed or fluidized-bed reactor.[4]

  • A gaseous mixture of 2-deuteroacrolein, ammonia, and air (as the oxygen source) is passed over the heated catalyst bed.

  • Typical reaction temperatures range from 350-450 °C.[5]

Procedure:

  • Set up a reactor system with a heated catalyst bed.

  • Introduce a gaseous feed of 2-deuteroacrolein, ammonia, and air in a controlled ratio into the reactor.

  • The product stream, containing Acrylonitrile-2-d, unreacted starting materials, and byproducts, is cooled and passed through a quench tower to separate the organic components.

  • The Acrylonitrile-2-d is then purified through a series of distillation steps.

G cluster_1 Reactants Deuteroacrolein 2-Deuteroacrolein Acrylonitrile_2_d Acrylonitrile-2-d Deuteroacrolein->Acrylonitrile_2_d Ammoxidation Ammonia Ammonia (NH₃) Oxygen Oxygen (O₂) Catalyst Catalyst (e.g., Bi/Mo oxide) Water Water (H₂O) Acrylonitrile_2_d->Water + H₂O

Caption: Ammoxidation of 2-deuteroacrolein to Acrylonitrile-2-d.

Comparative Analysis

FeatureDirect H/D ExchangeMulti-step Synthesis via 2-Deuteroacrolein
Number of Steps 12 (or more, depending on ylide prep)
Atom Economy HighLower
Reagents Acrylonitrile, D₂O, BaseDeuterated ylide precursor, Formaldehyde, Ammonia, Oxygen
Reported Isotopic Purity High (up to 98.4% for subsequent product)[1]Potentially very high, dependent on precursor purity
Potential Side Reactions Polymerization of acrylonitrileSide reactions in Wittig and ammoxidation steps
Scalability Potentially scalable with careful control of reaction conditionsAmmoxidation step is industrially scalable
Overall Yield Dependent on equilibrium and minimization of side reactionsProduct of yields from each step
Experimental Complexity Relatively simple, single-pot reactionMore complex, requires handling of sensitive reagents (e.g., BuLi) and specialized equipment (e.g., gas-phase reactor)

Conclusion and Recommendations

Both the direct deuteration and the multi-step synthesis routes offer viable pathways to Acrylonitrile-2-d, each with its own set of advantages and challenges.

The direct H/D exchange method is highly attractive due to its simplicity, high atom economy, and the potential for high isotopic enrichment. The key challenge lies in optimizing the reaction conditions to maximize the H/D exchange rate while minimizing the competing polymerization of acrylonitrile. This route is likely to be the more cost-effective and straightforward option for laboratory-scale synthesis, provided that polymerization can be effectively controlled.

The multi-step synthesis via 2-deuteroacrolein provides a more controlled, albeit more complex, approach. The final isotopic purity of the Acrylonitrile-2-d is largely determined by the isotopic purity of the 2-deuteroacrolein precursor. While the ammoxidation step is a robust and scalable industrial process, the synthesis of the deuterated acrolein intermediate adds complexity and potential for yield loss. This route may be preferred when very high and well-defined isotopic purity is the primary concern and the additional synthetic effort is justifiable.

For researchers requiring high-purity Acrylonitrile-2-d, the choice between these two routes will depend on the specific experimental requirements, available resources, and the desired scale of the synthesis. Careful consideration of the trade-offs between experimental simplicity, cost, and the ultimate isotopic purity of the final product is essential.

References

  • Salin, A. V., & Musin, R. Z. (2018). Synthesis of 2-d-acrylamide. Journal of Labelled Compounds and Radiopharmaceuticals, 61(8), 595-598. [Link]

  • Google Patents. (1979). Hydration of acrylonitrile to acrylamide. US4177210A.
  • MDPI. (2022). A Novel Method for the Preparation of Poly (Acrylamide-co-Acrylonitrile) Upper Critical Solution Temperature Thermosensitive Hydrogel by the Partial Dehydration of Acrylamide Grafted Polypropylene Sheets. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

  • PubMed. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]

  • Eurasian Research Bulletin. (2023). Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. [Link]

  • RSC Publishing. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4336-4344. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2009). Methods of synthesis of acrolein and its α-substituted derivatives. [Link]

  • PubMed. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • PubMed. (2019). Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans. [Link]

  • PubMed Central. (2005). Stereoselective Nucleoside Deuteration for NMR Studies of DNA. [Link]

  • Eurasian Research Bulletin. (2023). Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. [Link]

  • Pure. (1979). The acrolein and acrylonitrile synthesis over a bismuth molybdate catalyst : kinetics and mechanism. [Link]

  • ResearchGate. (2016). Ammoxidation of acrolein to acrylonitrile over bismuth molybdate catalysts. [Link]

  • ResearchGate. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • PubMed. (2014). Biotechnological conversion of glycerol to 2-amino-1,3-propanediol (serinol) in recombinant Escherichia coli. [Link]

  • LOCKSS. (n.d.). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. [Link]

  • MDPI. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. [Link]

  • Taylor & Francis. (2011). Chapter 5: Ammoxidation of Propylene and Propane to Acrylonitrile. [Link]

  • Chemical Technology Lab. (1999). ACRYLONITRILE BY THE AMMOXIDATION OF PROPANE Aspen Model Documentation Index. [Link]

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Validation

Mechanistic Elucidation of Acrylonitrile Reactivity: Deuterium vs. 13C-Labeling Strategies

Executive Summary In mechanistic toxicology and polymer chemistry, the choice between Acrylonitrile-2-d (deuterium-labeled at the -carbon) and C-labeled acrylonitrile determines the nature of the chemical intelligence ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In mechanistic toxicology and polymer chemistry, the choice between Acrylonitrile-2-d (deuterium-labeled at the


-carbon) and 

C-labeled acrylonitrile
determines the nature of the chemical intelligence gathered.
  • Acrylonitrile-2-d is a kinetic probe . It is used primarily to determine if

    
    -proton abstraction is the rate-limiting step (RLS) in oxidation or polymerization reactions via Kinetic Isotope Effects (KIE).
    
  • 
    C-Acrylonitrile  is a structural tracer . It tracks the fate of the carbon backbone through complex metabolic networks or polymerization sequences, providing unambiguous structural data via NMR or Mass Spectrometry (MS) without altering reaction rates.
    

This guide details the experimental application of both isotopologues, providing self-validating protocols for researchers in drug metabolism and polymer science.

Part 1: Acrylonitrile-2-d (The Kinetic Probe)

Technical Principle: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at the C2 position increases the reduced mass of the C-H bond, lowering its zero-point vibrational energy. If the cleavage of this C-H bond occurs during the rate-determining step, the reaction rate for the deuterated isotopologue (


) will be significantly slower than for the non-labeled species (

).
  • Primary KIE (

    
    ):  Indicates the C-H bond is broken in the RLS (e.g., P450-mediated oxidation).
    
  • Secondary KIE (

    
    ):  Indicates the C-H bond is not broken but undergoes a hybridization change (e.g., 
    
    
    
    to
    
    
    during Michael addition).
Experimental Protocol: Intermolecular Competition Assay

Objective: Determine if C-H abstraction is rate-limiting in the metabolic oxidation of acrylonitrile to 2-cyanoethylene oxide (CEO).

Materials:

  • Acrylonitrile (Natural Abundance)

  • Acrylonitrile-2-d (>98 atom % D)

  • Liver Microsomes (S9 fraction) or Recombinant CYP2E1

  • GC-MS or LC-MS/MS

Step-by-Step Workflow:

  • Preparation: Prepare a 1:1 molar mixture of Acrylonitrile (

    
    ) and Acrylonitrile-2-d (
    
    
    
    ).
  • Incubation: Add the mixture (final conc. 1 mM) to the microsomal reaction system (NADPH-regenerating system, phosphate buffer pH 7.4, 37°C).

  • Time-Course Sampling: Quench aliquots at 0, 5, 10, and 15 minutes using ice-cold acetonitrile (protein precipitation).

  • Analysis: Analyze the product (2-cyanoethylene oxide) ratio via GC-MS.

    • Monitor ions corresponding to CEO-H (M) and CEO-D (M+1).

  • Calculation:

    
    
    Since starting ratio is 1:1, the KIE is simply the ratio of products.
    
Data Interpretation Visualization

KIE_Decision_Tree Start Measure kH/kD Ratio Result1 kH/kD > 2.0 (Primary KIE) Start->Result1 Result2 kH/kD ≈ 1.0 (No KIE) Start->Result2 Result3 kH/kD ≈ 0.8 - 1.2 (Secondary KIE) Start->Result3 Concl1 C-H Bond Breaking is Rate Limiting Step Result1->Concl1 Concl2 C-H Bond Intact in RLS (e.g., Nucleophilic Attack) Result2->Concl2 Concl3 Hybridization Change (sp2 -> sp3) in RLS Result3->Concl3

Caption: Decision tree for interpreting KIE data in acrylonitrile oxidation studies.

Part 2: C-Acrylonitrile (The Structural Tracer)

Technical Principle: The Twin-Ion Strategy

Unlike deuterium,


C substitution does not significantly alter reaction kinetics. This makes it ideal for tracing metabolic flux or identifying unknown adducts in complex biological matrices (e.g., urine, plasma). By using a 1:1 mixture of 

C and

C acrylonitrile, any metabolite derived from the parent compound will appear as a distinct "doublet" in the Mass Spectrum, separated by the mass difference of the label.
Experimental Protocol: Metabolite Identification via Twin-Ion Search

Objective: Identify unknown glutathione conjugates of acrylonitrile without prior knowledge of their structure.

Materials:

  • Acrylonitrile (Natural Abundance)

  • 
    -Acrylonitrile (Universal label preferred for fragment tracking)
    
  • Glutathione (GSH)[1][2]

  • LC-HRMS (High-Resolution Mass Spectrometry)

Step-by-Step Workflow:

  • Mixture Preparation: Create a dosing solution containing exactly 50% natural acrylonitrile and 50%

    
    C
    
    
    
    -acrylonitrile.
  • Reaction: Incubate with hepatocytes or purified GSH-transferase enzymes.

  • Extraction: Precipitate proteins and extract supernatant.

  • MS Analysis: Run a full-scan MS1 survey (positive mode).

  • Data Processing (The Self-Validating Step):

    • Use an algorithm (or manual inspection) to filter for peak pairs with:

      • Identical Retention Time (RT).

      • Mass difference (

        
        ) exactly equal to 
        
        
        
        Da (for
        
        
        label).
      • Intensity ratio of

        
        .[3]
        
  • Structural Elucidation: Trigger MS/MS fragmentation on these pairs. Common fragments (like the GSH moiety) will remain unshifted, while fragments containing the acrylonitrile backbone will show the

    
     shift.
    
Metabolic Fate Visualization

Metabolic_Pathway cluster_legend Detection Method AN Acrylonitrile (13C-Labeled) CEO 2-Cyanoethylene Oxide (Epoxide) AN->CEO CYP2E1 Protein Protein Adduct (Cys-residue) AN->Protein Michael Addition GSH Glutathione Conjugate CEO->GSH GST (Twin-Ion Detectable) Cyanide Cyanide Ion (CN-) CEO->Cyanide Hydrolysis Method1 13C NMR / MS Twin-Ion

Caption: Tracing the divergent metabolic fates of 13C-labeled acrylonitrile.

Part 3: Comparative Analysis Matrix

FeatureAcrylonitrile-2-d

C-Acrylonitrile
Primary Application Kinetic Isotope Effect (Rate Studies)Metabolic Tracing / Structural Elucidation
Information Yield Transition state geometry, RLS identificationPathway mapping, Adduct identification
Kinetic Perturbation High (Primary KIE up to 7x)Negligible (KIE

1.01 - 1.03)
Analytical Method GC-MS (Product Ratios),

H NMR

C NMR, LC-MS (Twin-Ion)
Cost ModerateHigh (esp. for multi-carbon labels)
Key Limitation Cannot easily trace complex downstream metabolites due to H/D exchangeDoes not provide kinetic data on bond breaking

Part 4: Integrated Case Study

Scenario: A drug development team observes liver toxicity in a preclinical model exposed to an acrylonitrile-based intermediate. They must determine if the toxicity is driven by the epoxide metabolite (oxidative pathway) or direct protein alkylation (Michael addition).

Solution:

  • Experiment A (Kinetic): Run the reaction with Acrylonitrile-2-d .

    • Result: If toxicity decreases significantly (due to slower formation of the epoxide via the Deuterium Isotope Effect), the oxidative pathway is the culprit.

  • Experiment B (Structural): Run the reaction with

    
    C-Acrylonitrile .
    
    • Result: Analyze liver proteins by proteomic MS. Look for

      
      C-labeled cysteine adducts to quantify the extent of direct alkylation vs. epoxide-derived adducts.
      

References

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[4] Kinetic Isotope Effects in the Description of Reaction Mechanisms. Chemical Reviews. Link

  • Guengerich, F. P., et al. (1981). Activation of acrylonitrile to 2-cyanoethylene oxide by cytochrome P-450. Chemical Research in Toxicology. Link

  • Sumner, S. C., et al. (1999). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by carbon-13 nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology. Link

  • Hennig, L., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Cellulose. Link

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Safety & Regulatory Compliance

Safety

Safe Management and Disposal of Acrylonitrile-2-d: A Senior Scientist’s Protocol

Executive Summary: Acrylonitrile-2-d (C₃H₂DN) is a high-value deuterated isotopologue used primarily in metabolic tracking and NMR spectroscopy. While its isotopic labeling distinguishes it analytically, its safety profi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Acrylonitrile-2-d (C₃H₂DN) is a high-value deuterated isotopologue used primarily in metabolic tracking and NMR spectroscopy. While its isotopic labeling distinguishes it analytically, its safety profile is identical to non-deuterated acrylonitrile. It poses a dual threat: acute toxicity (metabolizing to cyanide) and explosive polymerization .

This guide details the disposal protocols required to maintain scientific integrity and regulatory compliance (RCRA Code U009). As researchers, we must treat the disposal process with the same rigor as the synthesis itself.

The Mechanism of Hazard: Why Protocol Matters

To handle this chemical safely, you must understand the causality of its hazards.[1][2][3] Acrylonitrile-2-d is not just a "toxic liquid"; it is a reactive system waiting for a trigger.

  • The Polymerization Bomb: Acrylonitrile is a Michael acceptor with a terminal alkene. In the presence of strong bases, amines, or even UV light, it undergoes rapid, exothermic radical polymerization. If this occurs in a sealed waste container, the heat release (17.3 kcal/mol) can vaporize the remaining liquid and rupture the vessel catastrophically.

  • The Cyanide Pathway: Upon ingestion or inhalation, acrylonitrile is metabolized by cytochrome P450 enzymes into cyano-hydrin intermediates, which spontaneously decompose to release cyanide ions (CN⁻). This inhibits mitochondrial cytochrome c oxidase, causing cellular asphyxiation.

Critical Rule: Never treat Acrylonitrile-2-d as a passive solvent. It is an active monomer that requires stabilization until the moment of destruction.

Pre-Disposal Assessment: The Self-Validating Check

Before moving any container to waste, perform this visual and logistical validation. This ensures you are not handing off a reactive "time bomb" to your waste management team.

CheckpointObservationAction Required
Visual Clarity Clear, colorlessSafe for standard segregation.
Turbidity/Haze Cloudy or yellowingDANGER: Polymerization has initiated. Do not seal tightly. Move to a fume hood immediately. Contact EHS.
Inhibitor Status Stored >6 monthsTest for MEHQ levels if possible. If unknown, assume inhibitor depletion.
Headspace Stored under N₂RISK: MEHQ inhibitor requires dissolved O₂ to function. If stored under inert gas for long periods, the inhibitor may be inactive.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of Acrylonitrile-2-d based on the state of the material.

AcrylonitrileDisposal Start Acrylonitrile-2-d Waste Source CheckState Assess Physical State Start->CheckState LiquidWaste Bulk Liquid (>5 mL) CheckState->LiquidWaste Unused Reagent TraceResidue Trace/Glassware Residue CheckState->TraceResidue Empty Vials Spill Spill / Leak CheckState->Spill Accidental Release Segregation Segregate from Oxidizers/Bases LiquidWaste->Segregation Rinse Triple Rinse with Acetone TraceResidue->Rinse Absorb Absorb with Sand/Vermiculite (NO Paper Towels) Spill->Absorb Container Select Compatible Container (Steel/HDPE - Grounded) Segregation->Container Labeling Label: RCRA U009 'Acrylonitrile - Toxic/Flammable' Container->Labeling Rinse->Container Rinsate to Waste Absorb->Container Solid Waste FinalDisp Professional Incineration (Permitted Facility) Labeling->FinalDisp

Figure 1: Decision matrix for Acrylonitrile-2-d disposal, prioritizing segregation and containment.

Detailed Disposal Protocols

Protocol A: Bulk Liquid Waste (Unused Reagent)

Objective: Securely package liquid waste for off-site incineration.

  • Segregation (Crucial): Ensure the waste stream is free of:

    • Strong Bases: (e.g., Sodium Hydroxide, Ammonia) – These trigger immediate polymerization.

    • Strong Acids: (e.g., Sulfuric Acid) – Can cause violent decomposition.

    • Copper/Brass: Acrylonitrile corrodes copper alloys; use Stainless Steel or HDPE.

  • Container Selection: Use a dedicated solvent waste container (HDPE or Steel).

    • Note: If using metal drums, ground the container to prevent static discharge, as the flash point is -1°C.

  • Transfer: Pour carefully in a fume hood. Do not overfill (leave 10% headspace).

  • Labeling: Mark clearly with "Acrylonitrile Waste - RCRA U009" . Add "Deuterated" for inventory tracking, though it does not alter the hazard class.

Protocol B: Spill Management (Immediate Action)

Objective: Contain and remove without triggering fire or exposure.

  • Evacuate & Ventilate: Clear the area. Acrylonitrile vapors are heavy and travel along the floor.[2]

  • PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Butyl Rubber or Silver Shield gloves if available. Wear a full-face respirator if outside a hood.

  • Absorb:

    • DO NOT use paper towels or saw dust (combustible).

    • USE Vermiculite, dry sand, or commercial non-combustible solvent absorbents.

  • Collection: Use non-sparking tools (plastic scoop) to transfer absorbed material into a sealable container.

  • Disposal: Label as hazardous solid waste (U009) and arrange for immediate pickup.

Protocol C: Glassware Decontamination

Objective: Clean glassware without releasing monomers into the drainage system.

  • Triple Rinse: Rinse the empty flask 3 times with a small volume of Acetone.

  • Collect Rinsate: Pour the acetone rinsate into the Acrylonitrile Liquid Waste container (Protocol A). Do not pour down the sink.

  • Air Dry: Allow the glassware to dry in the fume hood before removing it for washing.

Regulatory & Technical Data

RCRA Classification: Acrylonitrile is a Listed Hazardous Waste (U009) . It is regulated under the Resource Conservation and Recovery Act (RCRA).[4][5] Disposal must be via a permitted TSD (Treatment, Storage, and Disposal) facility, typically via rotary kiln incineration.

Physical Properties Table:

PropertyValueImplication for Disposal
CAS Number 107-13-1 (Unlabeled) / 4635-82-9 (2-d)Use CAS 107-13-1 for general safety data lookup.
Flash Point -1°C (30°F)High Flammability. Ground all vessels.
Boiling Point 77°CVolatile; keep containers tightly sealed.
Solubility ~7% in WaterSoluble enough to contaminate groundwater; zero drain disposal.
Inhibitor MEHQ (35-45 ppm)Requires oxygen to inhibit polymerization.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile - 1910.1045.[2][6] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Acrylonitrile Compound Summary.[4][6][7][8] National Library of Medicine. [Link]

Sources

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